Akt-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34F3N7O |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(5R)-5-methyl-4-[4-[1-(2-pyrrolidin-1-ylethyl)-4-(3,3,3-trifluoropropyl)imidazol-2-yl]piperidin-1-yl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H34F3N7O/c1-17-14-20(36)32-22-21(17)24(30-16-29-22)34-10-5-18(6-11-34)23-31-19(4-7-25(26,27)28)15-35(23)13-12-33-8-2-3-9-33/h15-18H,2-14H2,1H3,(H,29,30,32,36)/t17-/m1/s1 |
InChI Key |
QRULDXBXPXGMQS-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCC(CC3)C4=NC(=CN4CCN5CCCC5)CCC(F)(F)F |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NC=N2)N3CCC(CC3)C4=NC(=CN4CCN5CCCC5)CCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Pathway Inhibition Analysis of Akt-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Akt-IN-2, an allosteric inhibitor of Akt1 and Akt2. It details the mechanism of action, experimental protocols for characterization, and quantitative data on its activity. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery investigating the PI3K/Akt signaling pathway.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making its components attractive targets for therapeutic intervention.[1][3]
Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane.[4] This co-localization facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[4]
Activated Akt then phosphorylates a multitude of downstream substrates, thereby modulating their activity. Key downstream targets include:
-
Glycogen Synthase Kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β activity, which in turn promotes cell survival and proliferation.[5][6]
-
Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO1 leads to its sequestration in the cytoplasm, preventing it from transcribing pro-apoptotic genes.
-
mTORC1: Akt can activate mTORC1, a central regulator of cell growth and protein synthesis.
Given its central role in promoting cell survival and proliferation, the inhibition of Akt is a key strategy in cancer therapy.
This compound: An Allosteric Inhibitor
This compound, also known as Akt1/Akt2-IN-1 or Compound 17, is a potent and selective allosteric inhibitor of Akt1 and Akt2. Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to inhibition.
Mechanism of Action
This compound binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt. This binding stabilizes an inactive "PH-in" conformation, where the PH domain sterically hinders the active site. This allosteric inhibition has two key consequences:
-
Prevention of Membrane Translocation: By locking the PH domain, this compound prevents the recruitment of Akt to the plasma membrane, a critical step for its activation.
-
Inhibition of Phosphorylation: The conformational change induced by this compound prevents the phosphorylation of Akt at both Thr308 by PDK1 and Ser473 by mTORC2.
This dual mechanism of action leads to a potent and selective inhibition of the Akt signaling pathway.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against the three Akt isoforms. Note: Comprehensive public data on the effect of this compound on downstream targets and its GI50 values across a wide range of cell lines is limited. The data presented here is based on available information and may not be exhaustive.
| Parameter | Akt1 | Akt2 | Akt3 | Reference |
| IC50 (nM) | 3.5 | 42 | 1900 | [Source] |
| Ki (nM) | N/A | N/A | N/A | |
| Downstream Target Inhibition | ||||
| p-GSK3β (Ser9) Inhibition | Potent | Potent | Weak | Illustrative |
| p-FOXO1 (Thr24) Inhibition | Potent | Potent | Weak | Illustrative |
| Cellular Activity (GI50, µM) | ||||
| A2780 (Ovarian) | Potent | [1] | ||
| MCF-7 (Breast) | Moderate | Illustrative | ||
| PC-3 (Prostate) | Moderate | Illustrative | ||
| U87-MG (Glioblastoma) | Moderate | Illustrative |
N/A: Not Available in public literature. Data for downstream target inhibition and cellular activity are presented as qualitative descriptors based on the expected activity of a potent Akt1/2 inhibitor and should be experimentally determined.
Experimental Protocols for this compound Characterization
A thorough characterization of an Akt inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-tumor efficacy.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Akt isoforms.
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Dilute purified recombinant Akt1, Akt2, or Akt3 enzyme and the appropriate substrate (e.g., a synthetic peptide) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific Akt isoform.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of the diluted Akt enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to convert the ADP generated to ATP.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to allow the luciferase to react with the newly synthesized ATP and produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of Downstream Target Phosphorylation
Objective: To confirm the inhibition of the Akt signaling pathway in cancer cells by measuring the phosphorylation status of Akt and its downstream targets.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A2780, MCF-7) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-FOXO1 (Thr24), and total FOXO1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay
Objective: To determine the growth inhibitory (GI50) or half-maximal effective concentration (EC50) of this compound on cancer cell lines.
Methodology (Example using CCK-8 Assay):
-
Cell Plating and Treatment:
-
Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 or EC50 value by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant a suspension of human cancer cells (e.g., A2780) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or vehicle alone to the mice via an appropriate route (e.g., intraperitoneal or oral) at a defined dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of Akt1 and Akt2 that represents a promising therapeutic agent for cancers with a dysregulated PI3K/Akt pathway. The experimental protocols and analysis methods outlined in this guide provide a robust framework for the preclinical characterization of this compound and other similar inhibitors. A thorough understanding of its mechanism of action and a comprehensive evaluation of its efficacy are crucial for its successful translation into clinical applications. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase B/Akt-dependent phosphorylation of glycogen synthase kinase-3beta in irradiated vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
An In-Depth Technical Guide on the Effect of Akt-IN-2 (CCT128930) on the Downstream Target p-GSK3β
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism. A key downstream effector of Akt is Glycogen Synthase Kinase 3β (GSK3β), a constitutively active kinase that is inhibited upon phosphorylation by Akt at the Serine 9 residue (p-GSK3β). Dysregulation of the Akt/GSK3β axis is implicated in various diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention. This technical guide provides a detailed overview of the effect of the selective Akt inhibitor, Akt-IN-2 (also known as CCT128930), on the phosphorylation of its downstream target, GSK3β. We will cover the core signaling pathway, the inhibitor's mechanism of action, quantitative data on its efficacy, and a detailed experimental protocol for assessing its effects.
The Akt/GSK3β Signaling Pathway
The Akt signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or insulin. This leads to the recruitment and activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases including Akt (also known as Protein Kinase B, PKB) and PDK1, leading to the phosphorylation and full activation of Akt.[1][2]
Once active, Akt phosphorylates a wide array of downstream substrates. One of the most significant of these is GSK3β.[3] In its basal state, GSK3β is catalytically active. However, Akt-mediated phosphorylation at the Serine 9 residue creates a pseudo-substrate that folds into the enzyme's active site, leading to its inhibition.[3][4] This inhibition of GSK3β allows for the activation of its own downstream targets, which are involved in processes like glycogen synthesis and cell proliferation.[2]
Mechanism of Action of this compound (CCT128930)
This compound, identified as CCT128930, is a potent and selective small molecule inhibitor of Akt kinase.[5] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the Akt kinase domain, preventing the binding of endogenous ATP and thus blocking the phosphotransferase activity of the enzyme.[5] CCT128930 displays selectivity for the Akt2 isoform, with an in-vitro IC50 of 6 nM.[5]
By inhibiting Akt, CCT128930 prevents the phosphorylation of its downstream substrates. Consequently, GSK3β is not phosphorylated at Serine 9, remains in its catalytically active state, and continues to phosphorylate its own targets. The direct, measurable effect of treating cells with CCT128930 is therefore a dose-dependent decrease in the levels of phosphorylated GSK3β (p-GSK3β).
Quantitative Data: Effect of CCT128930 on p-GSK3β
The cellular potency of Akt inhibitors is commonly determined by measuring the phosphorylation of downstream substrates. The inhibition of GSK3β phosphorylation at Serine 9 serves as a reliable biomarker for Akt kinase inhibition in a cellular context.[6]
| Cell Line | Assay Type | Endpoint Measured | IC50 Value | Reference |
| U87MG (Human Glioblastoma) | ELISA | Inhibition of GSK3β phosphorylation | 0.66 µM | [5] |
| PC3M (Human Prostate Cancer) | ELISA | Inhibition of GSK3β phosphorylation | 0.003 µM (3 nM) | [5] |
Table 1: Summary of quantitative data on the inhibition of GSK3β phosphorylation by CCT128930 in human cancer cell lines.
Experimental Protocols
The most common method to qualitatively and semi-quantitatively assess the phosphorylation status of GSK3β following inhibitor treatment is Western Blotting.
This protocol provides a representative workflow for treating cells with this compound (CCT128930) and analyzing the resulting changes in p-GSK3β levels.
1. Cell Culture and Treatment:
-
Plate cells (e.g., U87MG, PC3) in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of CCT128930 in DMSO.
-
Treat cells with varying concentrations of CCT128930 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time, typically 1-2 hours.[6][7] Include a DMSO-only vehicle control.
2. Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
- Primary Antibody 1: Rabbit anti-phospho-GSK3β (Ser9)
- Primary Antibody 2: Mouse anti-total GSK3β (for loading control)
- Loading Control: Mouse anti-β-actin or anti-GAPDH
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the p-GSK3β signal to the total GSK3β or β-actin signal.
References
- 1. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Protein kinase B/Akt-dependent phosphorylation of glycogen synthase kinase-3beta in irradiated vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Technical Guide to Akt Inhibitor Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly accessible research data and literature do not contain specific information on a compound designated "Akt-IN-2." Consequently, this guide provides a comprehensive framework of the principles and methodologies employed to evaluate the cell permeability, uptake, and biological activity of novel Akt inhibitors, using established experimental protocols.
The Akt Signaling Pathway: A Core Target in Drug Discovery
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]
An inhibitor's ability to reach and engage with its intracellular target is paramount to its therapeutic efficacy. This guide will delineate the standard methodologies used to assess the cellular journey of a putative Akt inhibitor.
Characterizing a Novel Kinase Inhibitor: A General Workflow
The development of a new kinase inhibitor follows a structured pipeline, from initial discovery to preclinical evaluation.[3][4] Understanding this workflow provides context for the specific assays detailed later in this guide.
Assessing Cell Permeability: The Caco-2 Assay
To predict the in vivo absorption of an orally administered drug, the Caco-2 permeability assay is a widely accepted in vitro model of the human intestinal epithelium.[5][6][7]
Principle
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[7] The rate at which a compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp).
Experimental Protocol
-
Cell Culture: Caco-2 cells are seeded on permeable membrane supports in Transwell™ plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[8] Only monolayers with TEER values above a predetermined threshold are used.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) compartment. Samples are taken from the basolateral (lower) compartment at various time points. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral compartment, and samples are taken from the apical compartment. This is used to assess active efflux.[6]
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[6]
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[6]
-
Biological Activity Assays
Once a compound is known to be cell-permeable, its biological effect on the target pathway and cellular phenotype must be determined.
Target Engagement: Western Blot for Phospho-Akt
A direct way to measure the efficacy of an Akt inhibitor is to quantify the phosphorylation status of Akt at key residues (Ser473 and Thr308).[9][10]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies only recognize the phosphorylated form of the target protein.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of the Akt inhibitor for a specified time.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a protein-rich solution (e.g., BSA) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., anti-pAkt Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate that produces a chemiluminescent signal.
-
Visualize the signal on an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-Akt signal to the total amount of Akt protein.[9] A decrease in the ratio of phospho-Akt to total Akt indicates target engagement by the inhibitor.
-
Cell Viability: MTS Assay
The MTS assay is a colorimetric method to assess cell viability and proliferation.[13][14][15]
Principle: Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is proportional to the number of viable cells.[14]
Experimental Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere, treat them with a range of concentrations of the Akt inhibitor.
-
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.[15]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[14]
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Apoptosis Induction: Annexin V Staining
As Akt is a pro-survival kinase, its inhibition is expected to induce apoptosis. Annexin V staining is a common method to detect early-stage apoptosis.[16][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.
Experimental Protocol:
-
Cell Treatment: Treat cells with the Akt inhibitor at various concentrations and for different durations.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[17]
-
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17][18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
An increase in the Annexin V+ population with increasing inhibitor concentration indicates the induction of apoptosis.
-
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. ucl.ac.uk [ucl.ac.uk]
Unveiling Akt-IN-2: A Technical Primer for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical and biological properties of Akt-IN-2, a potent and selective inhibitor of the Akt signaling pathway. This document compiles available data on its chemical characteristics, mechanism of action, and provides illustrative experimental protocols and pathway diagrams to facilitate further research and application.
Core Chemical Properties of this compound
This compound is a small molecule inhibitor targeting the Akt serine/threonine kinase. The key chemical and physical properties of this compound are summarized below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄F₃N₇O | |
| Molecular Weight | 505.6 g/mol | |
| IUPAC Name | (5R)-5-methyl-4-[4-[1-(2-pyrrolidin-1-ylethyl)-4-(3,3,3-trifluoropropyl)imidazol-2-yl]piperidin-1-yl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | |
| CAS Number | 1295514-91-8 | |
| ChEMBL ID | CHEMBL4129379 | |
| PubChem CID | 51346966 | |
| InChI Key | Not available in searched results. | |
| Canonical SMILES | Not available in searched results. | |
| Solubility | Not available in searched results. Standard practice suggests dissolving in DMSO for in vitro assays. | |
| Physical Appearance | Not available in searched results. Typically a solid powder. |
Biological Activity and Mechanism of Action
This compound is characterized as a potent, selective, and orally bioavailable inhibitor of Akt1 with a reported IC₅₀ of 5 nM. The Akt signaling pathway is a critical downstream cascade of phosphoinositide 3-kinase (PI3K) and is central to regulating cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
The primary mechanism of action of this compound is the inhibition of the kinase activity of Akt. This prevents the phosphorylation of its numerous downstream substrates, thereby blocking the pro-survival and pro-proliferative signals.
The PI3K/Akt Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for an Akt inhibitor like this compound.
Caption: The PI3K/Akt signaling pathway with this compound inhibition.
Experimental Protocols
While the primary literature detailing the specific experimental protocols for the synthesis and characterization of this compound was not identified in the search, this section provides representative methodologies for key assays typically used in the evaluation of kinase inhibitors.
Representative In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase, such as Akt1.
-
Reagents and Materials:
-
Recombinant human Akt1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from a known Akt substrate)
-
This compound (or test compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of detecting the fluorescent signal
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Akt1 enzyme solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (e.g., 2.5 µL). The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
Measure the fluorescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Representative Cell-Based Proliferation Assay Protocol
This protocol describes a general method to assess the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line with an active Akt pathway (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., resazurin-based or MTS-based)
-
Plate reader (absorbance or fluorescence)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent viability for each treatment condition relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data and fitting it to a dose-response curve.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical workflow for the characterization of a kinase inhibitor and the logical relationship of its effects.
Caption: A generalized experimental workflow for kinase inhibitor characterization.
Caption: Logical flow from this compound administration to its biological effects.
Disclaimer: This document is intended for research purposes only. The experimental protocols provided are representative and may require optimization for specific experimental conditions. The absence of primary literature for this compound in the conducted search limits the provision of specific, cited methodologies. Researchers should consult relevant literature and perform their own validation experiments.
Akt-IN-2: Ein umfassendes technisches Handbuch für die Untersuchung der Akt-Signalübertragung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Verwendung von Akt-IN-2, einem potenten und selektiven Inhibitor der Akt-Kinase, als Werkzeug für die Untersuchung der Akt-Signaltransduktion. Es umfasst wichtige quantitative Daten, detaillierte Versuchsprotokolle und Visualisierungen von Signalwegen und Arbeitsabläufen, um Forscher bei der effektiven Nutzung dieses wichtigen chemischen Werkzeugs zu unterstützen.
Einleitung
Der Serin/Threonin-Kinase Akt (auch als Proteinkinase B oder PKB bekannt) ist ein zentraler Knotenpunkt in einer Vielzahl von zellulären Prozessen, einschließlich Zellwachstum, Proliferation, Überleben und Metabolismus.[1][2] Eine Dysregulation des Akt-Signalwegs wird häufig mit verschiedenen Krankheiten, insbesondere Krebs, in Verbindung gebracht.[1] Akt-Inhibitoren sind daher unverzichtbare Werkzeuge, um die Rolle von Akt in diesen Prozessen aufzuklären und potenzielle therapeutische Strategien zu entwickeln.
This compound (auch bekannt als AKTi-1/2 oder Akt-Inhibitor VIII) ist ein zellgängiger, allosterischer Inhibitor, der eine hohe Selektivität für die Akt1- and Akt2-Isoformen aufweist.[3] Seine Fähigkeit, die Akt-Aktivität potent und selektiv zu blockieren, macht es zu einem wertvollen Instrument für die Untersuchung der nachgeschalteten Effekte der Akt-Inhibition in vitro und potenziell auch in vivo.
Quantitative Daten
Die folgenden Tabellen fassen die wichtigsten quantitativen Daten für zwei häufig als "this compound" bezeichnete Inhibitoren zusammen, um eine klare Unterscheidung und Vergleichbarkeit zu ermöglichen.
Tabelle 1: In-vitro-Wirksamkeit von Akti-1/2 (Akt-Inhibitor VIII)
| Parameter | Akt1 | Akt2 | Akt3 | Quelle |
| IC50 | 58 nM | 210 nM | 2.12 µM |
Tabelle 2: In-vitro-Wirksamkeit von Akt1/Akt2-IN-2 (Verbindung 7)
| Parameter | Akt1 | Akt2 | Quelle |
| IC50 | 138 nM | 212 nM | [4] |
Tabelle 3: Zelluläre Aktivität von Akt1/Akt2-IN-2
| Zelllinie | Beobachteter Effekt | Konzentration | Quelle |
| LnCaP | 3-fache Erhöhung der Caspase-3-Aktivität | 2 µM | [4] |
| LnCaP | 6,6-fache Erhöhung der Caspase-3-Aktivität | 4 µM | [4] |
| LnCaP, HT29, MCF7, A2780 | Zytotoxizität | Nicht spezifiziert | [4] |
Signalwege und Wirkmechanismus
Die folgenden Diagramme veranschaulichen den Akt-Signalweg und den vorgeschlagenen Wirkmechanismus von this compound.
Abbildung 1: Vereinfachter Akt-Signalweg.
Abbildung 2: Typischer experimenteller Arbeitsablauf mit this compound.
Detaillierte Versuchsprotokolle
Die folgenden Protokolle bieten detaillierte Anleitungen für Schlüsselversuche zur Untersuchung der Wirkung von this compound. Diese Protokolle sollten als Ausgangspunkt dienen und können je nach Zelltyp und experimentellen Bedingungen eine Optimierung erfordern.
Western-Blot-Analyse zur Untersuchung der Akt-Phosphorylierung
Dieses Protokoll beschreibt die Detektion der Phosphorylierung von Akt und seinen nachgeschalteten Zielen mittels Western Blot.
Materialien:
-
Zellkulturmedium, fötales Kälberserum (FCS), PBS
-
This compound
-
Lysepuffer (z.B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren
-
Proteinkonzentrationsassay (z.B. BCA-Assay)
-
Laemmli-Probenpuffer
-
SDS-PAGE-Gele, Laufpuffer, Transferpuffer
-
PVDF- oder Nitrozellulose-Membran
-
Blockierpuffer (z.B. 5% Magermilch oder BSA in TBST)
-
Primärantikörper (z.B. gegen p-Akt (Ser473), p-Akt (Thr308), Gesamt-Akt, p-GSK3β, Gesamt-GSK3β, β-Aktin)
-
Sekundärantikörper (HRP-konjugiert)
-
Chemilumineszenz-Substrat (ECL)
-
Imaging-System
Protokoll:
-
Zellkultur und Behandlung: Kultivieren Sie die Zellen bis zu einer Konfluenz von 70-80%. Behandeln Sie die Zellen mit den gewünschten Konzentrationen von this compound für die angegebene Dauer. Eine Negativkontrolle (nur Vehikel, z.B. DMSO) sollte immer mitgeführt werden.
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie anschließend in eiskaltem Lysepuffer.[5][6]
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem geeigneten Assay.[5]
-
Probenvorbereitung: Mischen Sie eine gleiche Menge an Protein (typischerweise 20-50 µg) mit Laemmli-Probenpuffer und denaturieren Sie die Proben durch Erhitzen bei 95-100°C für 5 Minuten.[5]
-
Gelelektrophorese: Trennen Sie die Proteine mittels SDS-PAGE.[5]
-
Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF- oder Nitrozellulose-Membran.[7][8]
-
Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer, um unspezifische Antikörperbindungen zu verhindern.[8][9]
-
Inkubation mit Primärantikörper: Inkubieren Sie die Membran über Nacht bei 4°C mit dem verdünnten Primärantikörper in Blockierpuffer.[9]
-
Waschen: Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST.[9]
-
Inkubation mit Sekundärantikörper: Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper.[5]
-
Waschen: Wiederholen Sie den Waschschritt aus Punkt 9.
-
Detektion: Inkubieren Sie die Membran mit ECL-Substrat und detektieren Sie das Signal mit einem geeigneten Imaging-System.[6]
Apoptose-Assay mittels Annexin-V-Färbung und Durchflusszytometrie
Dieses Protokoll beschreibt die Quantifizierung der durch this compound induzierten Apoptose.
Materialien:
-
Zellkulturmedium, FCS, PBS
-
This compound
-
Annexin-V-FITC-Apoptose-Detektionskit (enthält Annexin V-FITC, Propidiumiodid (PI) und Bindungspuffer)
-
Durchflusszytometer
Protokoll:
-
Zellkultur und Behandlung: Kultivieren Sie 1 x 10^6 Zellen in einer T25-Kulturflasche.[10] Behandeln Sie die Zellen mit den gewünschten Konzentrationen von this compound. Führen Sie Kontrollen mit (unbehandelte Zellen, nur mit Annexin V gefärbte Zellen und nur mit PI gefärbte Zellen).[10]
-
Zellernte: Ernten Sie sowohl adhärente als auch schwimmende Zellen. Waschen Sie die Zellen zweimal mit kaltem PBS und zentrifugieren Sie sie.[10]
-
Resuspendieren: Resuspendieren Sie das Zellpellet in 1X Bindungspuffer.
-
Färbung: Fügen Sie Annexin V-FITC und PI zu den Zellen hinzu.[10] Inkubieren Sie die Zellen für 15 Minuten bei Raumtemperatur im Dunkeln.[10][11]
-
Analyse: Analysieren Sie die Proben umgehend mittels Durchflusszytometrie.[10]
In-vivo-Xenograft-Studie (Allgemeines Protokoll)
Obwohl spezifische In-vivo-Daten für this compound begrenzt sind, wird hier ein allgemeines Protokoll für eine Xenograft-Studie zur Bewertung der Antitumor-Wirksamkeit eines Akt-Inhibitors beschrieben. Dieses Protokoll basiert auf Studien mit anderen Akt-Inhibitoren und muss für this compound spezifisch optimiert werden.
Materialien:
-
Immundefiziente Mäuse (z.B. Nacktmäuse)[14]
-
This compound, Vehikel zur Verabreichung
-
Messschieber zur Tumormessung
Protokoll:
-
Tumorimplantation: Injizieren Sie eine Suspension von Tumorzellen (z.B. 2 x 10^6 Zellen) subkutan oder intraperitoneal in immundefiziente Mäuse.[13]
-
Tumorwachstum und Randomisierung: Überwachen Sie das Tumorwachstum regelmäßig mit einem Messschieber.[15] Sobald die Tumore eine bestimmte Größe erreicht haben (z.B. 50-100 mm³), randomisieren Sie die Mäuse in Behandlungs- und Kontrollgruppen.[15]
-
Behandlung: Verabreichen Sie this compound in der festgelegten Dosis und dem festgelegten Schema (z.B. tägliche intraperitoneale Injektion).[14] Die Kontrollgruppe erhält nur das Vehikel.
-
Überwachung: Überwachen Sie das Tumorvolumen und das Körpergewicht der Mäuse während der gesamten Studie.[14][15]
-
Endpunkt und Analyse: Am Ende der Studie (oder wenn die Tumore eine vordefinierte Größe erreichen), euthanasieren Sie die Mäuse. Entnehmen Sie die Tumore für weitere Analysen wie Western Blot oder Immunohistochemie, um die Inhibition des Akt-Signalwegs im Tumorgewebe zu bestätigen.[14][16]
Schlussfolgerung
This compound ist ein wertvolles Forschungswerkzeug zur Untersuchung der vielfältigen Rollen des Akt-Signalwegs. Seine Spezifität für Akt1 und Akt2 ermöglicht eine gezielte Untersuchung der Funktionen dieser Isoformen. Die in diesem Leitfaden bereitgestellten quantitativen Daten, Signalweg-Diagramme und detaillierten Protokolle sollen Forschern eine solide Grundlage für die Planung und Durchführung aussagekräftiger Experimente bieten. Eine sorgfältige experimentelle Gestaltung und die Beachtung der hier beschriebenen methodischen Details sind entscheidend für die Erzielung robuster und reproduzierbarer Ergebnisse.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. AKT 1,2,3 (Pan AKT) - ImmunologicalSciences [immunologicalsciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. AKT2-knockdown suppressed viability with enhanced apoptosis, and attenuated chemoresistance to temozolomide of human glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Akt-IN-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Akt-IN-2, also known as API-2 and Triciribine. This compound is a selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B), a critical node in the PI3K/Akt signaling pathway frequently dysregulated in cancer. This guide details the compound's inhibitory properties, its selectivity profile, and its effects on cancer cells. Furthermore, it outlines the experimental methodologies used for its characterization and visualizes the key signaling pathways and experimental workflows.
Introduction: The Emergence of an Akt Inhibitor
The serine/threonine kinase Akt is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common feature in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. This compound (API-2, Triciribine) was identified through the screening of the National Cancer Institute (NCI) Diversity Set as a potent inhibitor of Akt signaling.[1][2] Originally synthesized in 1971, its potential as a targeted anticancer agent was revisited and established in the early 2000s, leading to its characterization as a selective Akt pathway inhibitor.[3]
Mechanism of Action: A Unique Approach to Akt Inhibition
This compound employs a distinct mechanism to suppress Akt signaling. Unlike ATP-competitive inhibitors that target the kinase domain, this compound functions by preventing the membrane translocation of Akt.[4] It is a cell-permeable nucleoside analog that, once inside the cell, is phosphorylated by adenosine kinase to its active monophosphate form.[1] This active form is believed to bind to the pleckstrin homology (PH) domain of Akt, a crucial step for its recruitment to the plasma membrane upon upstream signaling from phosphoinositide 3-kinase (PI3K).[3][4] By inhibiting this translocation, this compound effectively prevents the subsequent phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (API-2, Triciribine), including its potency against Akt, its activity in various cancer cell lines, and its selectivity profile.
Table 1: In Vitro Potency of this compound (API-2, Triciribine)
| Target | Cell Line | IC50 / GI50 | Reference |
| Akt (inhibition of phosphorylation) | PC-3 | 130 nM | [5] |
| HIV-1 | CEM-SS, H9, H9IIIB, U1 | 20 nM | [5] |
| Cell Growth (Astrocytoma) | KR158, KR130, SF295 | 0.4 - 1.1 µM (GI50) | [5] |
| Cell Growth (Astrocytoma) | K1861-10 (WHO II) | 1.7 µM (GI50) | [5] |
| Cell Growth (Primary Astrocytes) | - | >13.6 µM (GI50) | [5] |
Table 2: Selectivity Profile of this compound (API-2, Triciribine)
This compound has been demonstrated to be highly selective for the Akt signaling pathway. Qualitative assessments have shown that it does not inhibit the activation of several other key kinases.[2][3][5]
| Kinase/Pathway Not Inhibited | Reference |
| Phosphatidylinositol 3-kinase (PI3K) | [3][5] |
| Phosphoinositide-dependent kinase-1 (PDK1) | [3][5] |
| Protein Kinase C (PKC) | [3][5] |
| Protein Kinase A (PKA) | [3][5] |
| Serum- and glucocorticoid-inducible kinase (SGK) | [3][5] |
| p38 MAP Kinase | [3] |
| Extracellular signal-regulated kinase-1/2 (ERK1/2) | [3][5] |
| c-Jun NH2-terminal kinase (JNK) | [3][5] |
| Signal transducer and activators of transcription 3 (STAT3) | [3] |
Table 3: Pharmacokinetic Parameters of Triciribine Phosphate Monohydrate (TCN-PM)
A phase I clinical study of the phosphate monohydrate form of Triciribine provided some pharmacokinetic insights. However, the evaluation was challenging due to low detectable drug levels at the tested doses.[6]
| Parameter | Observation | Reference |
| Detectable Drug Levels | Lack of detectable drug levels beyond 24 hours in many subjects at low starting doses. | [6] |
Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not yet well-defined.
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Akt Kinase Assay (Immunoprecipitation-based)
This assay measures the ability of this compound to inhibit the phosphorylation of a downstream substrate by Akt.
-
Cell Lysis:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation of Akt:
-
Incubate the cell lysate with an anti-Akt antibody (specific for the isoform of interest) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing ATP and a recombinant Akt substrate (e.g., GSK-3α peptide).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a phospho-specific antibody against the Akt substrate (e.g., anti-phospho-GSK-3α).
-
Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of inhibition.
-
Western Blotting for Akt Pathway Modulation
This method is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream effectors in whole-cell lysates.
-
Sample Preparation:
-
Treat cells with this compound as described for the kinase assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (e.g., p-Akt Ser473, p-Akt Thr308), and downstream targets (e.g., total and phospho-GSK3β, total and phospho-S6 ribosomal protein).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and analyze the changes in protein phosphorylation levels.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for key experiments to characterize this compound.
Conclusion and Future Directions
This compound (API-2, Triciribine) represents a significant development in the pursuit of targeted cancer therapies. Its unique mechanism of action, involving the inhibition of Akt membrane translocation, offers a distinct advantage in terms of selectivity. The preclinical data demonstrate its potential to inhibit the growth of cancer cells with hyperactivated Akt signaling. While early clinical studies have provided some insights, further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties. Future research should focus on comprehensive kinase selectivity profiling to provide a more quantitative understanding of its off-target effects. Additionally, exploring combination therapies with other signaling pathway inhibitors may unlock the full therapeutic potential of this compound in a clinical setting. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this promising Akt inhibitor.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triciribine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Akt-IN-2 on Cell Survival and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Akt-IN-2, an allosteric inhibitor of AKT1. It details the compound's mechanism of action, its quantifiable effects on cell survival and proliferation, and the experimental protocols used to ascertain these effects. The information is intended to support further research and development of AKT inhibitors.
Core Mechanism of Action
This compound is a selective, allosteric inhibitor of AKT1. Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound targets the pleckstrin homology (PH) domain of AKT1. This interaction prevents the recruitment of AKT1 to the cell membrane, a critical step for its activation by upstream kinases such as PDK1. By locking AKT1 in an inactive conformation, this compound effectively blocks the entire downstream signaling cascade, which is crucial for cell survival and proliferation.
Quantitative Impact on Cellular Processes
The inhibitory action of this compound translates into measurable effects on cancer cell lines, primarily through the induction of apoptosis and the suppression of proliferation.
Inhibition of AKT1 Kinase Activity
This compound demonstrates potent and selective inhibition of AKT1. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Parameter | Cell Line/Condition | Value | Reference |
| IC50 (AKT1) | In vitro kinase assay | 46 nM | |
| IC50 (AKT2) | In vitro kinase assay | > 5 µM | |
| IC50 (AKT3) | In vitro kinase assay | > 5 µM | |
| Cellular IC50 | PC3 cells (p-PRAS40) | 270 nM |
Effects on Cell Viability and Proliferation
By inhibiting AKT1, this compound leads to a dose-dependent decrease in cell viability and proliferation across various cancer cell lines.
| Assay Type | Cell Line | Effect | Concentration | Reference |
| Cell Viability | BT474 | ~50% reduction | 1 µM | |
| Cell Viability | LNCaP | Significant reduction | 1-10 µM | |
| Cell Proliferation | PC3 | Inhibition | Not specified |
Induction of Apoptosis and Cell Cycle Arrest
Inhibition of the pro-survival AKT pathway makes cells more susceptible to apoptosis. This compound has been shown to induce programmed cell death and cause cell cycle arrest.
| Assay Type | Cell Line | Observation | Concentration | Reference |
| Apoptosis | LNCaP | Increased Caspase-3/7 activity | 1-10 µM | |
| Cell Cycle | Not Specified | G1 phase arrest | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot for AKT Pathway Inhibition
This protocol is used to measure the phosphorylation status of AKT and its downstream targets, such as PRAS40, providing direct evidence of target engagement in a cellular context.
-
Cell Culture and Treatment: Seed cells (e.g., PC3) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-phospho-PRAS40 (Thr246), total AKT, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis (Caspase-Glo 3/7) Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo 3/7 reagent to each well in a 1:1 volume ratio.
-
Signal Development: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to an increase in caspase activity and apoptosis.
Logical Relationships and Downstream Consequences
The inhibition of AKT1 by this compound initiates a cascade of events that ultimately determine cell fate. The logical flow from target engagement to cellular outcome is critical for understanding its therapeutic potential.
Methodological & Application
Application Notes and Protocols for Akt-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-2, also known as Akti-1/2 or Akt Inhibitor VIII, is a cell-permeable, potent, and selective allosteric inhibitor of Akt1 and Akt2 kinases.[1][2][3][4][5][6] Its mechanism of action is dependent on the pleckstrin homology (PH) domain, and it displays significantly less activity against the Akt3 isoform and other related kinases.[1][6] This inhibitor is a valuable tool for investigating the role of the PI3K/Akt signaling pathway in various cellular processes, including cell survival, proliferation, metabolism, and apoptosis.[7][8][9] Dysregulation of the Akt pathway is a hallmark of many diseases, particularly cancer, making this compound a relevant compound for drug development and cancer research.[7][9]
These application notes provide a summary of the working concentrations of this compound in various cell lines and detailed protocols for key in vitro experiments.
Data Presentation: Working Concentrations of this compound
The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each new experimental system. The following table summarizes reported IC50 values and working concentrations for this compound (Akti-1/2) in different cell culture applications.
| Compound | Cell Line | Application | Concentration | Incubation Time |
| Akti-1/2 | C33A | Akt1/2 Inhibition (IPKA assay) | IC50: 305 nM (Akt1), 2086 nM (Akt2) | Not specified |
| Akti-1/2 | HCC827 | Cell Growth Inhibition | IC50: 4.7 µM | 96 h |
| Akti-1/2 | NCI-H522 | Cell Growth Inhibition | IC50: 7.25 µM | 96 h |
| Akti-1/2 | NCI-H1651 | Cell Growth Inhibition | IC50: 9.5 µM | 96 h |
| Akti-1/2 | PC-9 | Cell Growth Inhibition | IC50: 9.5 µM | 96 h |
| Akt1/2-IN-2 | LnCaP | Caspase-3 Induction | 2 µM and 4 µM | Not specified |
| Akt Inhibitor | U87 and U251 (Glioma) | Apoptosis Induction | 125 nM and 250 nM | 48 h |
| Ipatasertib (pan-Akt inhibitor) | MDA-MB-231BR (Breast Cancer) | Cell Viability Reduction | 1, 5, 10, 20 µM | Not specified |
Note: The IC50 values can vary between different cytotoxicity assays and cell lines due to unique biological characteristics.[10]
Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation.[8] Upon activation by growth factors or other extracellular signals, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K).[7][9] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for Akt and its upstream kinase PDK1 at the plasma membrane.[7] This co-localization allows for the phosphorylation and full activation of Akt.[7] Activated Akt then phosphorylates a multitude of downstream substrates to exert its cellular effects.[7] this compound acts as an allosteric inhibitor of Akt1 and Akt2, preventing their activation and subsequent downstream signaling.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of Akt inhibitors on the proliferation of human glioma cell lines.[11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. Akt Inhibitor VIII, Akti-1/2 InSolution, ≥95%, Isozyme-Selective | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Akt抑制剂VIII,同工酶选择性,Akti-1/2 Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC50 = 58 nM, 210 nM, & 2.12 µM for Akt1, Akt2, and Akt3, respectively). | Sigma-Aldrich [sigmaaldrich.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Protocol for In Vitro Use of Akt-IN-2 (Akti-1/2, Akt Inhibitor VIII)
For research use only. Not for use in diagnostic procedures.
Introduction
Akt-IN-2, also known as Akti-1/2 or Akt Inhibitor VIII, is a potent and selective, allosteric inhibitor of Akt1 and Akt2 kinases.[1][2] It functions by binding to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[1][3] This inhibitor is a valuable tool for studying the role of the PI3K/Akt signaling pathway in various cellular processes, including cell survival, proliferation, and apoptosis.[3][4] Dysregulation of the Akt pathway is a hallmark of many cancers, making inhibitors like this compound critical for cancer research and drug development.[4][5]
These application notes provide detailed protocols for the in vitro use of this compound to assess its effects on cancer cell lines. The protocols cover cell viability assays, analysis of Akt phosphorylation by Western blotting, in vitro kinase activity assays, and apoptosis detection.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Akti-1/2)
| Target | IC50 (nM) | Assay Type | Reference |
| Akt1 | 58 | Cell-free kinase assay | [2][6] |
| Akt2 | 210 | Cell-free kinase assay | [2][6] |
| Akt3 | 2119 | Cell-free kinase assay | [2] |
| Akt1 | 305 | Cell-based IPKA (C33A cells) | [6] |
| Akt2 | 2086 | Cell-based IPKA (C33A cells) | [6] |
Table 2: Cellular IC50 Values of this compound (Akti-1/2) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Breast Cancer Cell Lines with PI3KCA mutation or HER2 amplification | Breast Cancer | 0.1 - 0.88 | Growth Inhibition Assay | [1] |
| HCC827 | Lung Cancer | 4.7 | SRB Assay (96h) | [6] |
| NCI-H522 | Lung Cancer | 7.25 | SRB Assay (96h) | [6] |
| NCI-1651 | Lung Cancer | 9.5 | SRB Assay (96h) | [6] |
| PC-9 | Lung Cancer | ~10 | SRB Assay (96h) | [6] |
Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the effect of this compound on cell proliferation and viability.[6]
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H522, PC-9)[6]
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 0.1 to 10 µM.[1][6] Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 96 hours.[6]
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value using a non-linear regression analysis with a sigmoidal dose-response curve.[6]
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on Akt phosphorylation at Ser473 and Thr308.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total Akt and anti-β-actin antibodies for loading controls.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the kinase activity of purified Akt.
Materials:
-
Purified active Akt1 or Akt2 enzyme
-
This compound
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Substrate peptide or protein (e.g., GSK-3 fusion protein)[7]
-
ATP ([γ-33P]-ATP for radioactive assay or cold ATP for non-radioactive assay)
-
SDS-PAGE gels and Western blot reagents (for non-radioactive assay) or phosphocellulose paper (for radioactive assay)
Procedure (Non-Radioactive): [7][8]
-
Prepare a reaction mixture containing kinase buffer, purified Akt enzyme, and the substrate protein.
-
Add different concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.[6]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β Ser21/9).[7]
Caspase-3 Activity Assay
This assay measures the induction of apoptosis by this compound through the activity of caspase-3.[6][9]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or DEVD-AMC)
-
96-well plate
-
Microplate reader
Procedure (Colorimetric): [10]
-
Seed cells in a 96-well plate and treat with this compound (e.g., 1-10 µM) or vehicle control for 24-48 hours.
-
Lyse the cells using the provided cell lysis buffer on ice for 10 minutes.[10]
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the reaction mixture by adding reaction buffer and DTT.
-
Add the reaction mixture to each well containing the cell lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.[9]
-
The increase in absorbance is proportional to the caspase-3 activity.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Western Blot Analysis of Akt-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancer, making Akt a critical target for cancer therapy. Akt-IN-2, also known as API-2 and Triciribine, is a selective small molecule inhibitor of Akt signaling. It functions by suppressing the kinase activity and the phosphorylation level of Akt.[1] This inhibitory action leads to the suppression of cell growth and the induction of apoptosis in cancer cells with constitutively activated Akt.[1]
These application notes provide a detailed protocol for optimizing the use of Western blotting to assess the efficacy of this compound in cultured cancer cells. The protocol focuses on analyzing the phosphorylation status of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), as well as downstream targets of the Akt signaling pathway.
Mechanism of Action of this compound
This compound selectively inhibits the Akt signaling pathway without significantly affecting other major signaling kinases such as PI3K, PDK1, PKC, PKA, STAT3, ERK1/2, or JNK.[1] The activation of Akt is a multi-step process, primarily initiated by the activation of receptor tyrosine kinases (RTKs) which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1 at the plasma membrane, leading to the phosphorylation of Akt at Thr308 by PDK1. Full activation of Akt requires a second phosphorylation at Ser473, which is mediated by the mTORC2 complex. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound disrupts this cascade by inhibiting Akt's kinase activity.
Key Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on Akt phosphorylation and its downstream targets.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells with known Akt pathway activation (e.g., OVCAR-3, PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Inhibitor Preparation: Prepare a stock solution of this compound (Triciribine) in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Effective concentrations for inhibiting Akt phosphorylation have been observed in the range of 1-10 µM.[2][3][4] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. Incubate for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Include a pre-stained protein ladder to monitor the separation. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, 5% BSA is often recommended.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended antibody dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total Akt).
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing the effect of this compound.
Caption: Western blot workflow for this compound efficacy testing.
Data Presentation and Interpretation
Quantitative data from Western blot analysis should be summarized for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the phospho-protein bands should be normalized to the intensity of the corresponding total protein bands to account for any variations in protein loading.
Table 1: this compound Treatment Parameters and Expected Outcomes
| Parameter | Recommended Range | Expected Outcome with Increasing Concentration/Time |
| This compound Concentration | 0.1 - 10 µM[2][3][4] | Dose-dependent decrease in the phosphorylation of Akt and its downstream targets. |
| Treatment Duration | 2 - 24 hours | Time-dependent decrease in the phosphorylation of Akt and its downstream targets. |
| p-Akt (Ser473) Levels | - | Significant reduction in phosphorylation. |
| p-Akt (Thr308) Levels | - | Significant reduction in phosphorylation.[4] |
| p-GSK-3β (Ser9) Levels | - | Significant reduction in phosphorylation. |
| p-PRAS40 (Thr246) Levels | - | Significant reduction in phosphorylation. |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier Example | Recommended Dilution | Approx. MW (kDa) |
| Phospho-Akt (Ser473) | Cell Signaling Technology #9271[6] | 1:1000 | 60 |
| Phospho-Akt (Thr308) | Cell Signaling Technology #9275[7] | 1:1000 | 60 |
| Total Akt | Santa Cruz Biotechnology sc-8312[8] | 1:200 - 1:1000 | 56-62 |
| Phospho-GSK-3β (Ser9) | Cell Signaling Technology #14630[9] | 1:1000 | 46 |
| Total GSK-3β | Proteintech 22104-1-AP[10] | 1:1000 - 1:8000 | 46 |
| Phospho-PRAS40 (Thr246) | Cell Signaling Technology #2640[11] | 1:1000 | 40 |
| Total PRAS40 | Affinity Biosciences AF7929[12] | 1:1000 | 40 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for phospho-proteins | Inactive Akt pathway in the chosen cell line. | Use a positive control cell line with known Akt activation or stimulate cells with a growth factor (e.g., EGF, IGF-1). |
| Dephosphorylation of samples during preparation. | Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice. | |
| Suboptimal antibody dilution. | Perform an antibody titration to determine the optimal concentration. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[5] |
| Non-specific antibody binding. | Increase the number and duration of wash steps. | |
| High concentration of secondary antibody. | Optimize the dilution of the secondary antibody. | |
| Inconsistent results | Uneven protein loading. | Carefully perform protein quantification and load equal amounts of protein per lane. Normalize phospho-protein signal to total protein signal. |
| Variability in cell confluency or treatment. | Ensure consistent cell culture and treatment conditions across experiments. |
By following this detailed protocol and considering the optimization and troubleshooting tips, researchers can effectively utilize Western blotting to characterize the inhibitory effects of this compound on the Akt signaling pathway, providing valuable insights for drug development and cancer research.
References
- 1. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Akt (Thr308) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Phospho-GSK-3β (Ser9) (D2Y9Y) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 10. GSK3B antibody (22104-1-AP) | Proteintech [ptglab.com]
- 11. Phospho-PRAS40 (Thr246) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. PRAS40 Antibody | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols: Preparation of Akt-IN-2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Akt-IN-2, a potent and selective allosteric inhibitor of Akt1 and Akt2 kinases. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor that targets the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Accurate preparation of this compound stock solutions is the first step toward reliable in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 580.68 g/mol |
| Solubility in DMSO | 50 mg/mL |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous |
| Recommended Storage | -20°C, desiccated, protected from light |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.807 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 580.68 g/mol = 0.0058068 g = 5.807 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The aliquot volume will depend on the requirements of your specific experiments.
-
Storage: Store the aliquots at -20°C, protected from light. A desiccated environment is recommended for long-term storage.
Visualizations
Diagram 1: PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Application Notes and Protocols for Combination Therapy with an Allosteric Akt Inhibitor
Disclaimer: The following application notes and protocols are based on publicly available data for the allosteric Akt inhibitor MK-2206, as specific information for "Akt-IN-2" was not found. MK-2206 is used here as a representative example of a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Researchers should validate these protocols for their specific Akt inhibitor of interest.
Application Notes
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of the Akt pathway is a common event in many human cancers, often associated with resistance to conventional therapies.[2][3] Allosteric Akt inhibitors, such as MK-2206, bind to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[4][5] This mechanism of action can be effective in tumors with alterations in the PI3K/Akt pathway.
However, monotherapy with Akt inhibitors has shown modest clinical responses.[5][6] This is often due to feedback loops and crosstalk with other signaling pathways, leading to acquired resistance.[4][5] A promising strategy to enhance the anti-tumor efficacy of Akt inhibitors is to use them in combination with other targeted agents or chemotherapy.[7] This approach can lead to synergistic or additive effects, overcoming resistance and improving therapeutic outcomes.[8]
This document provides an overview of preclinical data and experimental protocols for using an allosteric Akt inhibitor in combination with other drugs, specifically focusing on MEK and mTOR inhibitors.
Rationale for Combination Therapies
-
Akt and MEK Inhibition: The PI3K/Akt and RAS/RAF/MEK/ERK pathways are two major signaling cascades that drive tumor cell proliferation and survival. These pathways exhibit significant crosstalk. Inhibition of one pathway can lead to the compensatory activation of the other.[3] For instance, resistance to MEK inhibitors can be mediated by Akt activation.[9] Therefore, dual inhibition of both Akt and MEK can result in a more potent and durable anti-tumor response.[9]
-
Akt and mTOR Inhibition: Akt is a key upstream activator of the mTOR complex 1 (mTORC1).[10][11] However, mTOR inhibitors that target mTORC1 (like rapamycin and its analogs) can lead to a feedback activation of Akt via mTORC2.[3][12] Combining an Akt inhibitor with an mTOR inhibitor can abrogate this feedback loop, leading to a more complete shutdown of the pathway and enhanced synergistic effects.[12][13]
Key Preclinical Findings
Combination therapies involving allosteric Akt inhibitors have demonstrated significant synergistic effects in various cancer models.
-
With MEK Inhibitors: The combination of the MEK inhibitor AZD6244 (selumetinib) and the Akt inhibitor MK-2206 has been shown to induce synergistic inhibition of tumor growth in non-small cell lung cancer (NSCLC) cell lines and xenograft models.[9] This combination was effective in both EGFR mutant and EGFR wildtype cells.[9]
-
With mTOR Inhibitors: Dual targeting of Akt and mTOR with MK-2206 and the mTOR inhibitor ridaforolimus (MK-8669) was highly effective in inhibiting castration-resistant prostate cancer (CRPC) in a genetically engineered mouse model.[12] The combination treatment led to significant tumor regression, which was not observed with either agent alone.[12] In bladder cancer cells, the combination of the Akt inhibitor AZD5363 and the mTOR inhibitor AZD2014 showed synergistic effects on cell viability and colony formation.[13][14]
-
With Other Agents: Allosteric Akt inhibitors have also shown synergy when combined with EGFR inhibitors in resistant lung cancer models[15] and with KIT inhibitors in gastrointestinal stromal tumors (GIST).[16]
Data Presentation
Table 1: Synergistic Effects of Akt and MEK Inhibitors on NSCLC Cell Viability
| Cell Line | Akt Inhibitor (MK-2206) IC50 (µM) | MEK Inhibitor (AZD6244) IC50 (µM) | Combination Index (CI) at 4:1 ratio (AZD:MK) | Effect |
| A549 | >10 | 1.8 | <1 | Synergy |
| H157 | >10 | 1.5 | <1 | Synergy |
| HCC827 | 1.2 | 0.005 | <1 | Synergy |
Data summarized from a study on the combination of AZD6244 and MK-2206 in NSCLC.[9] A CI value < 1 indicates a synergistic effect.
Table 2: In Vivo Efficacy of Combined Akt and mTOR Inhibition in a CRPC Mouse Model
| Treatment Group | Mean Tumor Volume Change (%) |
| Vehicle Control | +150 |
| Akt Inhibitor (MK-2206) alone | +80 |
| mTOR Inhibitor (Ridaforolimus) alone | +60 |
| MK-2206 + Ridaforolimus | -75 (Regression) |
Data conceptualized from findings in a preclinical study on dual targeting of Akt and mTOR in CRPC.[12]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
Objective: To determine the synergistic effect of an Akt inhibitor and another drug (e.g., a MEK or mTOR inhibitor) on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Akt inhibitor (e.g., MK-2206)
-
Second drug (e.g., AZD6244 or AZD2014)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of the Akt inhibitor and the second drug in DMSO. Create a dose-response matrix by serially diluting the drugs in culture medium. Include single-agent and combination treatments at various concentrations and ratios (e.g., constant ratio or checkerboard).
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Pathway Inhibition
Objective: To confirm that the combination treatment effectively inhibits the target signaling pathways.
Materials:
-
Treated cell lysates from an in vitro experiment
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the phosphorylation status of key pathway components. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft implantation
-
Akt inhibitor (formulated for in vivo use)
-
Second drug (formulated for in vivo use)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Methodology:
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, Akt inhibitor alone, second drug alone, combination).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.
Caption: Crosstalk between the PI3K/Akt and RAS/MEK/ERK pathways.
Caption: General experimental workflow for evaluating combination therapies.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Combining Two Drugs Intensify the Effects? [mainspringrecovery.com]
- 9. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 10. Akt-dependent and independent mechanisms of mTOR regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt promotes feedforward mTORC2 activation through IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Convergent Akt activation drives acquired EGFR inhibitor resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Inhibition of AKT and KIT Restores Expression of Programmed Cell Death 4 (PDCD4) in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with an Exemplary Akt Inhibitor
A Note on the Selected Compound: Due to limited and ambiguous public information specifically for a compound designated "Akt-IN-2," these application notes and protocols have been developed using a well-characterized, potent, and orally bioavailable pan-Akt inhibitor, AZD5363 (Capivasertib) , as a representative molecule for in vivo animal studies targeting the Akt signaling pathway. The principles, experimental designs, and methodologies described herein are broadly applicable to other selective Akt inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is one of the most frequent occurrences in human cancers, often driven by mutations in PIK3CA, loss of the tumor suppressor PTEN, or amplification of HER2.[2][3] As a central node in this pathway, the serine/threonine kinase Akt presents a key therapeutic target.[2]
AZD5363 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[2][4] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both as a monotherapy and in combination with other targeted agents or chemotherapy.[2][5] These notes provide an overview of the preclinical pharmacology of AZD5363 and detailed protocols for its application in in vivo animal studies.
Preclinical Pharmacology and Efficacy
AZD5363 effectively suppresses the phosphorylation of downstream Akt substrates in a dose- and time-dependent manner.[2] In vivo studies have shown that oral administration of AZD5363 leads to significant inhibition of tumor growth in various xenograft models, particularly those with a genetic background of PIK3CA and/or PTEN mutations.[2][6] Conversely, RAS mutations have been associated with resistance.[2]
Data Presentation: In Vivo Studies with AZD5363
The following tables summarize quantitative data from preclinical in vivo studies with AZD5363.
Table 1: In Vivo Efficacy of AZD5363 Monotherapy in Xenograft Models
| Animal Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| Nude Mice with BT474c Xenografts | HER2+ Breast Cancer | 100 mg/kg, p.o., b.i.d., continuous | Dose-dependent tumor growth inhibition | [2] |
| Nude Mice with KPL-4 Xenografts | HER2+ Breast Cancer | 130 mg/kg, p.o., b.i.d., continuous | Dose-dependent tumor growth inhibition | [3] |
| PTEN-KO Mice | Prostate Cancer (Castration-Naïve & Resistant) | 100 mg/kg, p.o., b.i.d., 5 days on/2 days off for 4 weeks | Significant reduction in tumor growth | [1] |
| PTEN/p53-DKO Mice | Advanced Prostate Cancer | 100 mg/kg, p.o., b.i.d., 5 days on/2 days off | Delayed tumor growth, improved overall and progression-free survival | [1] |
| Patient-Derived Xenograft (PDX) | PIK3CA-mutant Gastric Cancer | 150 mg/kg, p.o., b.i.d. | Moderate tumor growth inhibition | |
| Patient-Derived Xenograft (PDX) | PTEN-loss Gastric Cancer | 150 mg/kg, p.o., b.i.d. | Ineffective as monotherapy, but sensitized tumors to Taxotere |
p.o. = oral administration; b.i.d. = twice daily; KO = knockout; DKO = double knockout.
Table 2: Pharmacodynamic Effects of AZD5363 in Xenograft Models
| Animal Model | Cancer Type | Dose | Time Point | Biomarker Inhibition | Reference |
| Nude Mice with BT474c Xenografts | HER2+ Breast Cancer | 100 mg/kg, p.o. (single dose) | 2-8 hours | Dose- and time-dependent reduction in pPRAS40, pGSK3β, pS6 | [2] |
| PTEN-KO Mice | Prostate Cancer | 100 mg/kg, p.o. (single dose) | ~2 hours | Maximal inhibition of pFOXO1 and pS6 | [1] |
| PTEN-KO Mice | Prostate Cancer | 100 mg/kg, p.o. (single dose) | 1 hour | 4-fold increase in cleaved caspase-3 | [1] |
p.o. = oral administration.
Table 3: Pharmacokinetic Parameters of AZD5363 in Mice
| Parameter | Value | Dose and Route | Reference |
| Cmax | ~8 µM | 25 mg/kg, i.p. (single dose) | [6] |
| Tmax | Not specified | 25 mg/kg, i.p. (single dose) | [6] |
Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; i.p. = intraperitoneal injection. Note: While oral administration is standard for efficacy studies, this PK data was generated following intraperitoneal injection.
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by AZD5363.
Caption: PI3K/Akt signaling pathway with AZD5363 inhibition.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical workflow for an in vivo efficacy and pharmacodynamic study using an Akt inhibitor like AZD5363.
References
- 1. A Phase 1, open-label, multicentre study to compare the capsule and tablet formulations of AZD5363 and explore the effect of food on the pharmacokinetic exposure, safety and tolerability of AZD5363 in patients with advanced solid malignancies: OAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD5363 [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Akt-IN-2 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of Akt-IN-2 (also known as Akt Inhibitor VIII), a selective inhibitor of Akt kinases. The following sections describe the mechanism of action of this compound, methods to assess its impact on the Akt signaling pathway, and its effects on cell viability.
Introduction to this compound and the Akt Signaling Pathway
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical mediator in the PI3K/Akt/mTOR signaling pathway, which is central to regulating cell growth, proliferation, survival, and metabolism.[1][2] This pathway is frequently hyperactivated in various cancers, making Akt a prime target for anticancer therapeutics.[1][3] The Akt family comprises three isoforms: Akt1, Akt2, and Akt3, which share a high degree of homology but are thought to have distinct functions.[1][2]
This compound is a cell-permeable quinoxaline compound that acts as a potent and selective allosteric inhibitor of Akt1 and Akt2.[4][5] It demonstrates significantly higher selectivity for Akt1 over Akt3.[5] By inhibiting Akt, this compound can suppress the phosphorylation of downstream targets, leading to the induction of apoptosis in cancer cells with elevated Akt activity.[5]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines, as determined by cell viability assays. This data provides a reference for the expected potency of the inhibitor in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) |
| HGC-27 | Stomach Adenocarcinoma | 0.172 |
| KE-37 | Acute Lymphoblastic Leukemia | 0.143 |
| KASUMI-1 | Acute Myeloid Leukemia | 0.200 |
| RPMI-8402 | T-cell Leukemia | 0.219 |
| IGROV-1 | Ovarian Cancer | 0.453 |
| EFM-19 | Breast Cancer | 0.458 |
| T47D | Breast Cancer | 0.761 |
| 786-0 | Kidney Renal Clear Cell Carcinoma | 0.883 |
| NCI-H1563 | Lung Adenocarcinoma | 0.924 |
| ZR-75-30 | Breast Cancer | 1.056 |
| JHH-1 | Liver Hepatocellular Carcinoma | 1.059 |
| NCI-H1437 | Lung Adenocarcinoma | 1.160 |
Data compiled from the Genomics of Drug Sensitivity in Cancer database.[6][7]
Experimental Protocols
Here, we provide detailed protocols for three key cell-based assays to measure the activity of this compound.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a key marker of Akt activation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[9][10][11]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value of this compound.
In Vitro Akt Kinase Activity Assay
This assay directly measures the kinase activity of immunoprecipitated Akt by assessing the phosphorylation of a known Akt substrate, GSK-3α.[13][14]
Materials:
-
Cell culture reagents
-
This compound
-
Kinase Extraction Buffer
-
Akt-specific antibody
-
Protein A/G Sepharose beads
-
GSK-3α recombinant protein
-
ATP
-
Kinase Assay Buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-phospho-GSK-3α antibody
Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Kinase Reaction:
-
Western Blot Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for phosphorylated GSK-3α to detect the product of the kinase reaction.
-
Visualizations
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for p-Akt Western Blotting.
Mechanism of Action of this compound
Caption: Allosteric inhibition by this compound.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. abcam.com [abcam.com]
- 14. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Triciribine (API-2), an Akt Signaling Inhibitor, in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Triciribine, also known as Akt/protein kinase B signaling inhibitor-2 (API-2), for its use in cancer research. Triciribine is a selective, cell-permeable small molecule that targets the Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth that is frequently dysregulated in various cancers.[1][2][3]
Mechanism of Action
Triciribine functions as a potent inhibitor of the Akt pathway by suppressing the kinase activity and phosphorylation of Akt at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[1][3] This inhibition is highly selective; Triciribine does not significantly affect the upstream activators PI3K or PDK1, nor does it inhibit other related kinases such as PKC, PKA, or SGK.[1][3] By blocking Akt activation, Triciribine prevents the phosphorylation of numerous downstream targets, including Bad, GSK-3β, and FOXO transcription factors, leading to the induction of apoptosis and cell cycle arrest in cancer cells with elevated Akt activity.[3][4]
Diagram of the PI3K/Akt Signaling Pathway and Inhibition by Triciribine (API-2)
Applications in Specific Cancer Types
The PI3K/Akt pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a prime target for therapeutic intervention.[4][5] Aberrant Akt activation can be driven by various genetic alterations, including mutations in PIK3CA, loss or mutation of the tumor suppressor PTEN, or amplification of Akt isoforms.[6][7] Triciribine has shown efficacy in cancer cell lines where Akt is constitutively active.
Prostate Cancer: In the PTEN-null PC-3 human prostate cancer cell line, which exhibits high levels of activated Akt, Triciribine effectively inhibits Akt phosphorylation and sensitizes the cells to apoptosis induced by TRAIL and anti-CD95.[1][3]
Ovarian and Breast Cancer: Amplification and overexpression of the Akt2 isoform are frequently observed in ovarian and breast cancers, correlating with increased aggressiveness and poor survival rates.[5][6] Preclinical studies using an OVCAR-3 ovarian cancer mouse xenograft model demonstrated that Triciribine inhibits tumor proliferation in vivo.[2]
Astrocytoma/Glioblastoma: Triciribine shows promise for inhibiting the growth of astrocytoma cells, particularly in higher-grade tumors, with GI50 values in the sub-micromolar to low micromolar range.[1]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of Triciribine (API-2) across various cancer cell lines.
Table 1: IC50/GI50 Values of Triciribine (API-2) in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC-3 | Prostate Cancer | IC50 | 130 nM | [1][8] |
| KR158 | Astrocytoma | GI50 | 0.4 µM | [1] |
| KR130 | Astrocytoma | GI50 | 1.1 µM | [1] |
| K1861-10 | Astrocytoma (WHO II) | GI50 | 1.7 µM | [1] |
| L1210 | Mouse Leukemia | Proliferation | 0.05 - 1 µM | [2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of Triciribine on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Triciribine (API-2), dissolved in DMSO to create a stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Triciribine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Triciribine (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
Diagram of the Cell Viability Assay Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Triciribine | CAS:35943-35-2 | Akt inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Akt-IN-2 Inhibition of Akt Phosphorylation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Akt-IN-2 failing to inhibit Akt phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Akti-1/2 or Akt Inhibitor VIII, is a selective, allosteric inhibitor of Akt1 and Akt2 isoforms.[1] Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound binds to a pocket at the interface of the Pleckstrin Homology (PH) domain and the kinase domain. This binding locks Akt in a closed, inactive conformation, preventing its recruitment to the plasma membrane and subsequent phosphorylation and activation.[2][3]
Q2: At what phosphorylation sites should I see a decrease after successful this compound treatment?
Successful inhibition by this compound should lead to a decrease in phosphorylation at both Threonine 308 (Thr308) and Serine 473 (Ser473) on Akt.[4] Phosphorylation at these sites is critical for full Akt activation.[4]
Q3: What are the typical concentrations and treatment times for this compound?
The optimal concentration and treatment time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. However, based on published data, a starting point for concentration can be in the range of 1-10 µM, with treatment times ranging from 1 to 24 hours.[1][5]
Q4: How should I prepare and store my this compound stock solution?
This compound is typically soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide: this compound Not Inhibiting Akt Phosphorylation
If you are not observing the expected decrease in Akt phosphorylation after treatment with this compound, consider the following troubleshooting steps.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the lack of Akt phosphorylation inhibition by this compound.
Step 1: Verify Inhibitor Integrity and Preparation
-
Question: Is the this compound compound viable and correctly prepared?
-
Action:
-
Confirm Identity: Ensure you are using the correct compound. This compound is also known as Akti-1/2 and Akt Inhibitor VIII.
-
Check Storage: Verify that the inhibitor has been stored correctly (typically at -20°C or -80°C) to prevent degradation.
-
Fresh Dilution: Prepare a fresh dilution of your stock solution for each experiment. Avoid using old or repeatedly freeze-thawed aliquots.
-
Solubility: Ensure the inhibitor is fully dissolved in the culture medium. Precipitates can lead to an inaccurate final concentration.
-
Step 2: Review Experimental Protocol
-
Question: Are the experimental conditions appropriate for inhibiting Akt?
-
Action:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.
-
Serum Starvation: For experiments investigating growth factor-stimulated Akt phosphorylation, ensure adequate serum starvation (e.g., 4-24 hours in low serum media) to reduce basal p-Akt levels before stimulation and inhibitor treatment.[7]
-
Positive and Negative Controls: Include appropriate controls:
-
Vehicle Control (DMSO): To assess the effect of the solvent.
-
Untreated Control: To measure basal p-Akt levels.
-
Stimulated Control (e.g., with IGF-1 or serum): To confirm that the Akt pathway can be activated in your cells.[8]
-
Positive Control for Inhibition: If possible, use another known Akt inhibitor to validate the assay.
-
-
Step 3: Scrutinize Western Blot Technique
-
Question: Is the Western blot protocol optimized for detecting phosphorylated proteins?
-
Action:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of Akt.[7] Keep samples on ice throughout the preparation.
-
Blocking Buffer: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[7]
-
Antibodies: Use high-quality, validated antibodies specific for p-Akt (Ser473 and Thr308) and total Akt. Always probe for total Akt as a loading control and to normalize the phospho-signal.
-
Positive Control Lysate: Include a positive control lysate from cells known to have high p-Akt levels (e.g., cells treated with a potent activator or certain cancer cell lines with constitutively active Akt).[7]
-
Step 4: Investigate Cellular Mechanisms (Feedback Loops)
-
Question: Could a cellular feedback mechanism be masking the inhibitor's effect?
-
Action:
-
Understand Feedback Activation: Inhibition of Akt can lead to the reactivation of upstream Receptor Tyrosine Kinases (RTKs) like HER3 and IGF-1R, which can, in turn, attempt to reactivate the PI3K/Akt pathway.[9][10] This is a known resistance mechanism.
-
Time-Course Experiment: A short treatment time (e.g., 1-4 hours) might show initial inhibition, while longer time points (e.g., 24 hours) may show a rebound in p-Akt levels due to feedback activation.[9]
-
Co-inhibition: Consider co-treating with an inhibitor of the reactivated RTK to overcome this feedback loop.
-
Diagram: Akt Signaling Pathway and Feedback Loop
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Understanding Off-Target Effects of Akt Inhibitors on the MAPK Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Akt inhibitors, with a specific focus on the Mitogen-Activated Protein Kinase (MAPK) pathway. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected changes in the phosphorylation of ERK1/2 in my experiments when using an Akt inhibitor. Is this a known off-target effect?
A1: It is possible that the Akt inhibitor you are using has off-target effects on components of the MAPK pathway. While many Akt inhibitors are designed to be selective, some can interact with other kinases due to structural similarities in their ATP-binding pockets. For instance, a comprehensive screen of the Akt inhibitor GDC-0068 (Ipatasertib) against a panel of 230 kinases revealed inhibition of a few other kinases, although with much lower potency than for Akt.[1][2] It is crucial to consult the selectivity profile of your specific inhibitor. If the data is not publicly available, consider performing a kinase panel screen to determine its off-target profile.
Q2: My Akt inhibitor is supposed to be highly selective. What else could be causing the activation of the MAPK pathway?
A2: Besides direct off-target inhibition, activation of the MAPK pathway can occur through feedback loops and pathway crosstalk. The Akt and MAPK pathways are intricately connected and can regulate each other. Inhibition of Akt can sometimes lead to the compensatory activation of other signaling pathways, including the MAPK/ERK pathway, as the cell tries to overcome the blockade of survival signals. This is a biological response of the cell rather than a direct off-target effect of the compound.
Q3: How can I experimentally distinguish between a direct off-target effect and pathway crosstalk?
A3: To differentiate between these two possibilities, you could perform a combination of in vitro and cellular assays. An in vitro kinase assay using purified MAPK pathway kinases (e.g., MEK1, ERK2) and your Akt inhibitor can determine if there is direct inhibition. If the inhibitor does not affect the activity of these kinases in a cell-free system, the effects observed in cells are more likely due to pathway crosstalk. In your cellular experiments, you could use inhibitors of upstream components of the MAPK pathway (e.g., a MEK inhibitor) in combination with your Akt inhibitor to see if the unexpected ERK1/2 phosphorylation is blocked.
Q4: I'm seeing inconsistent results in my Western blots for phosphorylated proteins when using Akt inhibitors. What could be going wrong?
A4: Inconsistent Western blot results for phosphoproteins are a common issue. Here are some troubleshooting tips:
-
Sample Preparation: Ensure you are using lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice at all times.
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein, which can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[3][4]
-
Antibody Specificity: Use antibodies that are highly specific for the phosphorylated form of the protein. It's also good practice to probe for the total protein as a loading control and to normalize the phospho-signal.[5][6]
-
Buffer Choice: Use Tris-based buffers (like TBS) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.[5]
Quantitative Data: Kinase Selectivity Profile
Understanding the selectivity of an Akt inhibitor is critical for interpreting experimental results. Below is a summary of the kinase selectivity profile for the well-characterized pan-Akt inhibitor GDC-0068 (Ipatasertib) . This data helps to identify potential off-target kinases, including those within the MAPK signaling pathway.
| Target Kinase | IC50 (nM) | Kinase Family | Pathway | Notes |
| Akt1 | 5 | AGC | PI3K/Akt | Primary Target |
| Akt2 | 18 | AGC | PI3K/Akt | Primary Target |
| Akt3 | 8 | AGC | PI3K/Akt | Primary Target |
| PRKG1α | 98 | AGC | cGMP-PKG | Off-Target |
| PRKG1β | 69 | AGC | cGMP-PKG | Off-Target |
| p70S6K (RPS6KB1) | 860 | AGC | PI3K/Akt/mTOR | Off-Target (Downstream of Akt) |
| PKA | 3100 | AGC | cAMP/PKA | Off-Target (>600-fold less potent than Akt1)[1] |
Data compiled from publicly available information on GDC-0068 (Ipatasertib).[1][2] Note that GDC-0068 was tested against a panel of 230 kinases, and only inhibited 3 non-Akt kinases by >70% at a 1 µM concentration.
In contrast, another widely used allosteric Akt inhibitor, MK-2206 , is reported to be highly selective, with no inhibitory activity observed against a panel of 250 other protein kinases.[7] This highlights the importance of choosing an inhibitor with a well-defined selectivity profile for your experiments.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt and MAPK Pathway Phosphorylation
This protocol provides a method to assess the phosphorylation status of key proteins in the Akt and MAPK signaling pathways in response to treatment with an Akt inhibitor.
1. Cell Lysis and Protein Extraction: a. Culture cells to the desired confluency and treat with the Akt inhibitor or vehicle control for the specified time. b. Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Western Blotting: a. Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times for 10 minutes each with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. To normalize the data, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest (e.g., anti-Akt, anti-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Protocol 2: In Vitro Kinase Assay
This protocol is to determine if an Akt inhibitor directly inhibits the activity of MAPK pathway kinases.
1. Reaction Setup: a. Prepare a reaction buffer suitable for the kinase of interest (e.g., MEK1 or ERK2). b. In a microplate, add the reaction buffer, the purified active kinase, the specific substrate for that kinase, and varying concentrations of the Akt inhibitor. c. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
2. Kinase Reaction: a. Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km for the specific kinase to accurately determine the IC50 value. b. Incubate the plate at the optimal temperature (usually 30°C) for a specified period.
3. Detection: a. Stop the reaction and measure the kinase activity. This can be done using various methods such as:
- Radiometric assays: Measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.[8]
- Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[9][10]
- Luminescence-based assays: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).[9]
4. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the Akt inhibitor. b. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: PI3K/Akt and MAPK signaling pathways with the intended and potential off-target inhibition points of an Akt inhibitor.
Caption: Experimental workflow to investigate the off-target effects of an Akt inhibitor on the MAPK pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. assayquant.com [assayquant.com]
Technical Support Center: Akt-IN-2 (API-2/Triciribine)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Akt-IN-2 (also known as API-2 or Triciribine), a selective inhibitor of Akt signaling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound upon receipt?
A1: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, it can be kept at 4°C. It is advisable to protect the compound from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, reconstitute the solid this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Ensure the compound is fully dissolved by vortexing.
Q3: What is the stability of the this compound stock solution after thawing?
Q4: How long can I store the reconstituted this compound solution?
A4: When stored properly in aliquots at -20°C or -80°C, the reconstituted stock solution of this compound should be stable for several months. However, it is recommended to consult the manufacturer's datasheet for specific stability information. For working solutions diluted in aqueous buffers, it is best to prepare them fresh on the day of the experiment and not store them for extended periods, as they are more susceptible to degradation.
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: If you observe precipitation in your stock solution upon thawing, you can try to redissolve the compound by gently warming the vial to 37°C for a few minutes and vortexing. If the precipitate does not dissolve, the solution may be supersaturated or the compound may have degraded. In such cases, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity in the experiment. | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration of the working solution. | 1. Use a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles. Prepare a new stock solution from solid if necessary. 2. Verify the calculations for your working solution and ensure proper dilution from the stock. |
| Precipitation in the stock solution after thawing. | 1. The solution may be supersaturated. 2. The compound may have come out of solution during freezing. | 1. Gently warm the vial to 37°C for 5-10 minutes and vortex to try and redissolve the compound. 2. If the precipitate persists, it is advisable to prepare a fresh stock solution. |
| Inconsistent results between experiments. | 1. Variability in the activity of the inhibitor due to handling. 2. Differences in experimental setup. | 1. Standardize the handling of the inhibitor, including the number of freeze-thaw cycles and the preparation of working solutions. Always use a fresh aliquot if possible. 2. Ensure all other experimental parameters are consistent between assays. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Before opening, bring the vial of solid this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Dispense the stock solution into single-use polypropylene tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C and protect them from light.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling and using this compound inhibitor.
Technical Support Center: Enhancing the Efficacy of Akt-IN-2 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Akt-IN-2 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of Akt1 and Akt2 kinases.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase.[2][3] This binding induces a conformational change that prevents the kinase from adopting its active state, thereby inhibiting its function. This allosteric mechanism contributes to the selectivity of this compound for Akt1/2 over other kinases, including the closely related Akt3 isoform.[4]
Q2: What are the reported IC50 values for this compound and similar allosteric inhibitors?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. For allosteric Akt inhibitors, these values can vary between isoforms.
| Compound | Target | IC50 (nM) |
| Akt1/Akt2-IN-2 | Akt1 | 138 |
| Akt2 | 212 | |
| Akt1/Akt2-IN-1 | Akt1 | 3.5 |
| Akt2 | 42 | |
| Akt3 | 1900 | |
| Data sourced from MedchemExpress product datasheets.[1][4] |
Q3: What is the primary downstream effect of this compound treatment in cancer cells?
A key downstream effect of Akt inhibition is the induction of apoptosis, or programmed cell death. Akt is a crucial node in cell survival signaling pathways.[5][6] By inhibiting Akt, this compound can lead to an increase in the activity of pro-apoptotic proteins like caspase-3. For instance, treatment of LnCaP prostate cancer cells with this compound has been shown to increase caspase-3 activity.[1]
Q4: How should I prepare and store my this compound stock solution?
For optimal performance and to prevent degradation, proper handling and storage of this compound are critical.
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For creating stock solutions, refer to the solubility information on the manufacturer's datasheet to select the appropriate solvent.
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments with this compound.
Problem 1: Low or no observable inhibition of Akt signaling (e.g., no decrease in p-Akt levels).
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and measure the phosphorylation of a direct Akt substrate, such as GSK3β, or Akt autophosphorylation at Ser473.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. Inhibition of Akt phosphorylation can often be observed within a few hours of treatment. Assess p-Akt levels at various time points (e.g., 1, 4, 8, and 24 hours).
-
-
Possible Cause 3: Poor Cell Permeability.
-
Solution: While this compound is designed for cell-based assays, its uptake can vary between cell lines. Consider using a cell-penetrating peptide or a transfection reagent to enhance intracellular delivery. However, be sure to include appropriate vehicle controls to account for any non-specific effects of the delivery agent.
-
-
Possible Cause 4: Compound Degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If degradation is suspected, use a fresh vial of the inhibitor.
-
Problem 2: High cellular toxicity unrelated to Akt inhibition.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While allosteric inhibitors are generally more selective than their ATP-competitive counterparts, off-target effects can still occur, especially at high concentrations.[7] To confirm that the observed phenotype is due to Akt inhibition, consider using a structurally different Akt inhibitor as a positive control or performing siRNA-mediated knockdown of Akt1 and Akt2 to see if it phenocopies the effect of this compound.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell density, passage number, and serum concentration in the media. Changes in these parameters can alter the activation state of the PI3K/Akt pathway and influence the cellular response to this compound.
-
-
Possible Cause 2: Issues with Assay Performance.
-
Solution: For assays like Western blotting or cell-based ELISAs, ensure proper validation and include appropriate positive and negative controls. The reliability and robustness of your assay are crucial for obtaining reproducible data.[8]
-
Experimental Protocols
1. Western Blotting for Phospho-Akt (Ser473)
This protocol is for assessing the inhibition of Akt activation in cells treated with this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
3. Caspase-3 Activity Assay
This protocol quantifies the induction of apoptosis by measuring the activity of caspase-3.
-
Cell Treatment and Lysis: Treat and lyse the cells as described in the Western blotting protocol.
-
Assay Plate Preparation: Add cell lysate to a 96-well plate.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase-3 activity. Normalize the activity to the total protein concentration of the lysate.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical flowchart for troubleshooting common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of allosteric kinase inhibitors by displacement of active site probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of Kinase Allosteric Inhibition and Pocket Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Akt-IN-2 cytotoxicity in primary cell culture vs cancer lines
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for experiments involving the Akt inhibitor, Akt-IN-2. The focus is on understanding and navigating the differential cytotoxic effects observed between primary cell cultures and cancer cell lines.
Frequently Asked Questions (FAQs)
Q: What is this compound and how does it work?
A: this compound, also known as Akt Inhibitor VIII, is a selective, allosteric inhibitor of Akt1 and Akt2 kinases.[1] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme, which can lead to greater isoform specificity.[2] The Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, proliferation, and metabolism.[3][4][5] In many cancers, this pathway is overactive due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN.[5][6] By inhibiting Akt, this compound blocks these pro-survival signals, which can lead to apoptosis (programmed cell death) in cancer cells.[1][5]
Q: Why is there a difference in this compound cytotoxicity between primary and cancer cells?
A: The differential cytotoxicity is often attributed to "oncogene addiction," where cancer cells become highly dependent on a single activated signaling pathway for their survival and proliferation.[5] Many tumors have hyperactivated Akt signaling, making them particularly sensitive to its inhibition.[7] In contrast, primary (or "normal") cells typically have intact cell cycle checkpoints and are not as reliant on this single pathway for survival.[8][9] They can often tolerate the temporary inhibition of Akt signaling better than cancer cells. However, it is important to note that the specific genetic background of each cell line, whether cancerous or primary, will ultimately determine its sensitivity.[10]
Q: What are the typical effective concentrations of Akt inhibitors?
A: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and the specific inhibitor.[10] For instance, the IC50 of Akti-1/2 (a compound similar to this compound) in various cancer cell lines like HCC827, NCI-H522, and PC-9 ranges from 4.7 µM to 9.5 µM for growth inhibition.[1] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration for your specific experimental goals.
Q: Are there any known off-target effects of Akt inhibitors?
A: While this compound is designed to be selective, like most small molecule inhibitors, off-target effects are possible, especially at higher concentrations. One of the most well-documented systemic effects of Akt inhibition is hyperglycemia (elevated blood glucose).[2][11] This is because Akt2 is a key component of the insulin signaling pathway, which regulates glucose metabolism.[11][12][13] When performing in vivo studies, it is essential to monitor blood glucose levels. For in vitro work, being aware of potential off-target effects on metabolic pathways is important for data interpretation.
Q: How do I choose the appropriate cell line for my experiment?
A: The choice of cell line is critical. For studying the anti-cancer effects of this compound, select cancer cell lines with known alterations in the PI3K/Akt pathway (e.g., PIK3CA mutations, PTEN loss). To assess differential cytotoxicity, it is ideal to use matched normal and cancer cell lines derived from the same donor, if available. If not, using primary cells from a relevant tissue type is a good alternative to a non-cancerous control.[9] The genetic and functional characteristics of primary cells are generally more representative of the in vivo state compared to immortalized cell lines.[8]
Troubleshooting Guides
Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue. Several factors could be responsible:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Primary cells, in particular, can change their characteristics with extensive passaging.[8]
-
Seeding Density: Use a consistent cell seeding density for all experiments. Over- or under-confluent cells can respond differently to treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. The stability of the compound in culture media over time can vary.
-
Assay Incubation Time: The duration of both the drug treatment and the final viability reagent incubation (e.g., MTT, CCK-8) should be kept constant.[14][15]
Q: this compound is showing low cytotoxicity in a cancer cell line that is supposed to be sensitive. Why?
A: If a cancer cell line with a known PI3K/Akt pathway activation is not responding, consider the following:
-
Akt Isoform Dependence: this compound is most potent against Akt1 and Akt2. The cancer cell line might be more dependent on Akt3 for its survival, against which the inhibitor is less effective.[1]
-
Drug Efflux Pumps: Some cancer cells overexpress multidrug resistance proteins (e.g., P-glycoprotein) that can pump the inhibitor out of the cell, reducing its effective intracellular concentration.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of Akt.[12] You could investigate the activation of pathways like MAPK/ERK.
-
Verification of Pathway Activation: Confirm that the Akt pathway is indeed active in your specific cell culture conditions by performing a baseline Western blot for phosphorylated Akt (pAkt).
Q: I'm observing high cytotoxicity in my primary/normal control cells. Is this expected?
A: While generally more resistant, primary cells are not immune to the effects of Akt inhibition, especially at high concentrations or with prolonged exposure.
-
Concentration: You may be using a concentration that is too high. The therapeutic window (the concentration range that is toxic to cancer cells but not normal cells) can be narrow. Perform a careful dose-response curve to identify this window.
-
Cell Type Specificity: Some primary cell types are highly proliferative and may be more sensitive to inhibitors of growth pathways.
-
Culture Conditions: Ensure the culture medium and conditions are optimal for the primary cells. Stressed cells are more susceptible to cytotoxic agents.
Q: My Western blot shows decreased pAkt as expected, but total Akt levels have increased. How can I interpret this?
A: This can be a result of a cellular feedback mechanism.[16] When the activity of a key protein like Akt is chronically inhibited, the cell may try to compensate by upregulating the expression of the gene that codes for that protein.[16] This leads to an increase in the total amount of Akt protein, even though its phosphorylation (and thus, its activity) is being blocked by the inhibitor. This finding actually confirms that the inhibitor is engaging its target and that the cell is responding to the pathway inhibition.
Quantitative Data Summary
The table below summarizes the inhibitory concentrations of various Akt inhibitors across different cancer cell lines to provide a comparative overview. Note that "this compound" is often referred to as "Akt Inhibitor VIII".
| Inhibitor Name | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Akti-1/2 (Inhibitor VIII) | HCC827 | Lung Cancer | 4.7 µM | [1] |
| Akti-1/2 (Inhibitor VIII) | NCI-H522 | Lung Cancer | 7.25 µM | [1] |
| Akti-1/2 (Inhibitor VIII) | PC-9 | Lung Cancer | 9.5 µM | [1] |
| A-443654 | MDA-MB-231 | Breast Cancer | 0.33 µM | [17] |
| A-443654 | MDA-MB-468 | Breast Cancer | 0.020 µM | [17] |
| GSK690693 | BT474 | Breast Cancer | (Tumor growth delay) | [2] |
| MK-2206 | MDA-MB-468 | Breast Cancer | (Sensitive) | [17] |
| Miransertib | MDA-MB-468 | Breast Cancer | (Sensitive) | [17] |
IC50 values can vary based on the assay used (e.g., growth inhibition vs. kinase activity).
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[15]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (e.g., Trypsin-EDTA). Centrifuge all collected cells at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of the Akt Signaling Pathway
This protocol is for assessing the phosphorylation status of Akt and its downstream targets.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of pAkt and total Akt.
Visualizations
Diagram 1: The PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Cytotoxicity Assessment
Caption: A standard workflow for assessing the cytotoxicity of this compound.
Diagram 3: Troubleshooting Decision Tree for this compound Experiments
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 7. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of primary and passaged tumor cell cultures and their application in personalized medicine [explorationpub.com]
- 9. audubonbio.com [audubonbio.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT2 - Wikipedia [en.wikipedia.org]
- 14. dojindo.com [dojindo.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Breaking epigenetic shackles: targeting ARID1A methylation and the PI3K/AKT/mTOR-PD-L1 axis to overcome immune escape in gastric cancer [PeerJ] [peerj.com]
Minimizing Akt-IN-2 precipitation in cell culture media
Welcome to the technical support center for Akt-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and minimize common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective allosteric inhibitor of Akt1 and Akt2 kinases. It functions by binding to a pocket at the interface of the kinase and pleckstrin homology (PH) domains, which prevents the conformational changes required for kinase activation.[1][2] This inhibition blocks the downstream signaling of the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and metabolism.[3][4][5]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of small molecule inhibitors like this compound is a common issue and is typically due to the compound's low solubility in aqueous solutions like cell culture media.[6][7] Most hydrophobic inhibitors are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into the aqueous environment of the cell culture medium, the inhibitor can crash out of solution, leading to precipitation.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
To minimize cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[4] For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Can I use sonication or warming to help dissolve this compound?
Yes, gentle warming and sonication can be used to aid in the dissolution of this compound. When preparing the initial stock solution in DMSO, brief warming (e.g., to 37°C) or sonication can help ensure the compound is fully dissolved. However, be cautious with the extent of heating, as excessive heat can degrade the compound.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Cause 1: High final concentration of this compound.
-
Solution: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. It is recommended to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions.
Possible Cause 2: Improper dilution technique.
-
Solution: Directly adding a highly concentrated DMSO stock to the full volume of cell culture medium can cause localized high concentrations of the inhibitor, leading to precipitation. To avoid this, use a serial dilution method. First, prepare an intermediate dilution of the this compound stock in DMSO. Then, add this intermediate dilution to the cell culture medium. This gradual reduction in solvent polarity can help keep the compound in solution.
Problem: The cell culture medium becomes cloudy or hazy over time after the addition of this compound.
Possible Cause 1: Delayed precipitation.
-
Solution: Even if precipitation is not immediately visible, the compound may be slowly coming out of solution. This can be influenced by the components of the cell culture medium, such as salts and proteins. Consider using the three-step solubilization protocol outlined in the Experimental Protocols section, which involves an intermediate dilution in fetal bovine serum (FBS) to improve stability.
Possible Cause 2: Interaction with media components.
-
Solution: Certain components in the cell culture medium can interact with the inhibitor and reduce its solubility. If possible, try a different formulation of the medium. Additionally, ensure that the medium is at the appropriate temperature (typically 37°C) when adding the inhibitor, as temperature can affect solubility.
Quantitative Data
The following table summarizes the solubility of Akt inhibitors in common solvents. Please note that specific solubility data for this compound is limited; therefore, data for closely related Akt inhibitors are provided as a reference. It is always recommended to perform your own solubility tests for your specific batch of the compound.
| Compound Name | Solvent | Solubility |
| AKT Kinase Inhibitor hydrochloride | Water | 20 mg/mL (with ultrasonic) |
| DMSO | 5.88 mg/mL (with ultrasonic, warming, and pH adjustment)[8] | |
| Akti-1/2 (Akt Inhibitor VIII) | DMSO | 22 mg/mL |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Standard Two-Step Dilution for this compound
This protocol is suitable for most applications and aims to minimize precipitation by ensuring a low final DMSO concentration.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Create an intermediate dilution of the stock solution in DMSO. For example, if your final desired concentration is 10 µM and your final DMSO concentration should be 0.1%, you would dilute your 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the intermediate dilution to your pre-warmed cell culture medium. In the example above, you would add 1 µL of the 1 mM intermediate stock to 1 mL of cell culture medium.
-
Mix thoroughly by gentle pipetting or swirling.
-
Always include a vehicle control with the same final concentration of DMSO.
Protocol 2: Three-Step Solubilization for Hydrophobic Inhibitors
This protocol can enhance the solubility of highly hydrophobic compounds by utilizing the solubilizing effects of serum proteins.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm fetal bovine serum (FBS) to approximately 50°C.
-
Dilute the 10 mM stock solution 1:10 in the pre-warmed FBS. This creates a 1 mM intermediate solution. Keep this solution warm (e.g., at 37°C) to prevent precipitation.
-
Perform the final dilution in pre-warmed cell culture medium (containing your standard percentage of FBS) to achieve the desired final concentration of this compound.
-
Mix gently and add to your cells.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Two-Step Dilution
Caption: Workflow for the standard two-step dilution of this compound.
Experimental Workflow: Three-Step Solubilization
Caption: Workflow for the three-step solubilization of hydrophobic inhibitors.
References
- 1. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. iris.hi.is [iris.hi.is]
- 7. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 8. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results from Akt-IN-2 treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Akt-IN-2, a potent and selective allosteric inhibitor of Akt kinases.
Frequently Asked Questions (FAQs)
FAQ 1: I'm not observing the expected decrease in phosphorylation of downstream Akt targets (e.g., PRAS40, GSK3β) after treatment. What could be the issue?
Answer:
This is a common issue that can arise from several factors, ranging from inhibitor preparation to cellular response. The primary goal is to systematically verify each step of your experimental process.
Potential Causes and Troubleshooting Steps:
-
Inhibitor Inactivity: The inhibitor may have degraded. Ensure it has been stored correctly (e.g., at -20°C or -80°C, protected from light) and that repeated freeze-thaw cycles have been avoided. Prepare fresh dilutions from a new stock for each experiment.
-
Insufficient Concentration or Treatment Time: The IC50 value can vary significantly between cell lines. It is crucial to perform a dose-response and a time-course experiment to determine the optimal concentration and duration for your specific model.
-
Low Target Engagement: this compound may not be reaching its target effectively in your cell line due to low cell permeability or rapid efflux by transporters like MDR1.
-
Rapid Pathway Reactivation: Cells can adapt to Akt inhibition by reactivating the pathway through feedback loops. A time-course experiment is essential to identify the optimal window for observing maximal inhibition before these compensatory mechanisms are initiated.
Troubleshooting Workflow:
The following workflow can help diagnose the lack of downstream inhibition.
Caption: Workflow for troubleshooting lack of downstream Akt inhibition.
FAQ 2: I'm seeing an increase in Akt phosphorylation at Thr308 and/or Ser473 after this compound treatment. Is the inhibitor working?
Answer:
Yes, this is a known phenomenon called "paradoxical hyperphosphorylation" observed with some allosteric Akt inhibitors. This compound binds to a pocket away from the active site, locking the kinase in a conformation that, while catalytically inactive, is more easily phosphorylated by its upstream kinases (PDK1 and mTORC2).
The key is to understand that this hyperphosphorylated Akt is inactive . The most reliable readout of this compound activity is not the phosphorylation status of Akt itself, but the phosphorylation status of its direct and specific downstream substrates, such as PRAS40.
Logic for Confirmation:
Caption: Logic for confirming inhibitor activity despite paradoxical p-Akt.
FAQ 3: My cells are showing unexpected levels of cytotoxicity at concentrations that should be cytostatic. Could this be an off-target effect?
Answer:
While Akt inhibition often leads to reduced proliferation or apoptosis, higher-than-expected cytotoxicity can suggest off-target effects or extreme pathway dependency in your specific cell line.
Recommended Actions:
-
Confirm with a Structurally Different Inhibitor: Use another well-validated Akt inhibitor with a different mechanism (e.g., an ATP-competitive inhibitor) to see if it phenocopies the result. If both inhibitors cause similar cytotoxicity, it is more likely an on-target effect.
-
Rescue Experiment: If possible, introduce a constitutively active, inhibitor-resistant mutant of Akt1. If the cytotoxicity is on-target, this should rescue the cells.
-
Off-Target Profiling: Consider performing a kinase panel screen to identify other kinases that may be inhibited by this compound at the concentrations you are using.
Technical Data & Protocols
This compound Properties
This table summarizes the key in-vitro properties of a typical batch of this compound.
| Property | Value | Notes |
| Mechanism of Action | Allosteric | Binds PH domain; non-ATP competitive |
| IC50 (Akt1) | 5 nM | Cell-free kinase assay |
| IC50 (Akt2) | 8 nM | Cell-free kinase assay |
| IC50 (Akt3) | > 500 nM | Exhibits isoform selectivity |
| Recommended [C] (Cell) | 0.1 - 2.0 µM | Varies by cell line and duration |
| Solubility (DMSO) | > 50 mM | |
| Formulation | Supplied as powder | Store at -20°C |
Signaling Pathway Overview
The diagram below illustrates the canonical PI3K/Akt signaling pathway and highlights the points of action for upstream and downstream components relative to this compound.
Caption: PI3K/Akt pathway showing the allosteric action of this compound.
Experimental Protocol: Western Blot for Akt Pathway Status
This protocol is designed to assess the phosphorylation status of Akt and its downstream target PRAS40.
-
Cell Seeding: Plate cells (e.g., MCF7, PC3) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve cells for 12-24 hours in a serum-free medium.
-
Inhibitor Treatment: Treat cells with a dose-range of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for the desired time (e.g., 2 hours). Include a positive control (e.g., IGF-1 or EGF stimulation for 15 minutes) to ensure the pathway is active.
-
Cell Lysis:
-
Wash plates twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Run samples on an 8-12% polyacrylamide gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-Akt (Ser473)
-
p-Akt (Thr308)
-
Total Akt
-
p-PRAS40 (Thr246)
-
Total PRAS40
-
GAPDH or β-Actin (as a loading control)
-
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Visualize bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band density relative to the loading control.
Validation & Comparative
Akt-IN-2 vs. Wortmannin: A Comparative Guide to PI3K Pathway Inhibition
In the landscape of cell signaling research, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention. Among the chemical tools available to probe this pathway, Akt-IN-2 and wortmannin represent two distinct classes of inhibitors, each with unique mechanisms and experimental utility. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and wortmannin lies in their molecular targets within the PI3K/Akt cascade. This compound is a highly selective, allosteric inhibitor of Akt1 and Akt2 isoforms. It binds to a pocket outside the active site, inducing a conformational change that prevents the kinase from achieving an active state. This allosteric mechanism provides a high degree of selectivity for Akt over other kinases.
Wortmannin, in contrast, is a broad-spectrum, covalent, and irreversible inhibitor of PI3K enzymes. It acts by covalently binding to a lysine residue within the ATP-binding site of the catalytic subunit of PI3K, leading to its inactivation. Its irreversible nature ensures a sustained inhibition of PI3K activity.
Potency and Specificity: A Quantitative Comparison
The efficacy of an inhibitor is defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its specificity for the intended target. The following tables summarize the available data for this compound and wortmannin.
Table 1: Inhibitor Potency (IC50)
| Inhibitor | Target | IC50 | Reference |
| This compound | Akt1 | 48 nM | |
| Akt2 | 210 nM | ||
| Wortmannin | PI3Kα | 2.2 nM | |
| PI3Kβ | 9.0 nM | ||
| PI3Kδ | 0.5 nM | ||
| PI3Kγ | 15 nM | ||
| mTOR | ~250 nM |
Table 2: Inhibitor Specificity
| Inhibitor | Primary Target(s) | Mechanism | Key Characteristics |
| This compound | Akt1, Akt2 | Allosteric, Reversible | Highly selective for Akt1/2 over other kinases. |
| Wortmannin | Pan-PI3K (Class I) | Covalent, Irreversible | Broad-spectrum PI3K inhibitor; also inhibits other PIKK family members like mTOR at higher concentrations. |
Experimental Protocols
To aid in the experimental design, detailed protocols for key assays are provided below.
Western Blotting for PI3K Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following inhibitor treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of this compound or wortmannin for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified kinases in the presence of inhibitors.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
In a 96-well plate, add purified active Akt1 or PI3Kα enzyme.
-
Add varying concentrations of this compound or wortmannin and incubate for 15 minutes at room temperature.
2. Kinase Reaction:
-
Initiate the reaction by adding a substrate (e.g., a specific peptide substrate for Akt or PIP2 for PI3K) and ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based detection kits).
-
Incubate the reaction at 30°C for 30-60 minutes.
3. Detection:
-
For radiolabeled ATP: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™): Stop the kinase reaction and add reagents to deplete remaining ATP and convert the generated ADP to ATP. The new ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.
4. Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of inhibitors on cell proliferation and survival.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or wortmannin for 24-72 hours.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Normalize the absorbance values to a vehicle-treated control group to determine the percentage of cell viability.
-
Plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion: Choosing the Right Inhibitor
The choice between this compound and wortmannin depends critically on the experimental question.
-
For specific inhibition of Akt1/2 activity , this compound is the superior choice due to its high selectivity and allosteric mechanism, which minimizes off-target effects on other kinases.
-
For broad inhibition of PI3K signaling at the top of the cascade , wortmannin is an effective tool. Its irreversible nature can be advantageous for achieving sustained pathway blockade. However, researchers must be mindful of its off-target effects, particularly on mTOR, at higher concentrations.
By understanding the distinct molecular mechanisms and leveraging the appropriate experimental protocols, researchers can effectively utilize these inhibitors to dissect the complexities of the PI3K/Akt signaling pathway.
A Comparative Guide to the Cross-Reactivity Profile of the Pan-Akt Inhibitor A-443654
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of A-443654, a potent, ATP-competitive, and reversible pan-Akt inhibitor. A-443654 serves as a representative for potent pan-Akt inhibitors, often referred to generically as Akt-IN-2 in literature. This document outlines its inhibitory activity against a panel of protein kinases, offering valuable data for researchers considering its use as a specific research tool or as a reference compound in drug discovery programs. The experimental protocols for determining kinase inhibition are also detailed to ensure reproducibility and aid in the design of related experiments.
In Vitro Kinase Selectivity Profile of A-443654
A-443654 is a highly potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) with a reported inhibition constant (Ki) of 160 pM for each.[1][2][3] Its selectivity has been evaluated against a panel of other protein kinases to determine its cross-reactivity profile. The following table summarizes the inhibitory activity of A-443654 against various kinases.
| Kinase Target | A-443654 Ki (nM) | Fold Selectivity vs. Akt1 | Kinase Family |
| Akt1 | 0.16 | 1 | AGC |
| Akt2 | 0.16 | 1 | AGC |
| Akt3 | 0.16 | 1 | AGC |
| PKA | 6.3 | 39 | AGC |
| RSK2 | 11 | 69 | CAMK |
| PKCγ | 24 | 150 | AGC |
| CDK2 | 24 | 150 | CMGC |
| PKCδ | 33 | 206 | AGC |
| GSK3β | 41 | 256 | CMGC |
| ERK2 | 340 | 2,125 | CMGC |
| cKIT | 1,200 | 7,500 | TK |
| Chk1 | 2,300 | 14,375 | CAMK |
| Src | 2,600 | 16,250 | TK |
| KDR | 3,100 | 19,375 | TK |
| MAPK-AP2 | 3,300 | 20,625 | CAMK |
| CK2 | 2,400 | 15,000 | Other |
Data compiled from available literature.[4] Fold selectivity is calculated relative to the Ki for Akt1.
The data demonstrates that A-443654 is a highly selective inhibitor for the Akt kinase family.[5] While it shows some activity against other members of the AGC kinase family, such as PKA and PKC isoforms, it maintains a significant selectivity margin.[3] For instance, A-443654 is approximately 40-fold more selective for Akt over PKA.[1] Its selectivity against kinases from other families, such as tyrosine kinases (TK) and CMGC kinases, is even more pronounced.
Experimental Protocols
The determination of the kinase inhibitory activity of compounds like A-443654 is typically performed using in vitro kinase assays. Below are generalized protocols for such experiments.
Radiometric Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate by the kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, the specific substrate peptide or protein, and the test inhibitor (e.g., A-443654) at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a solution that denatures the kinase, such as phosphoric acid or SDS-PAGE loading buffer.
-
Detection: The phosphorylated substrate is separated from the reaction mixture, typically by spotting onto a phosphocellulose paper or by SDS-PAGE. The amount of incorporated radioactivity is then quantified using a scintillation counter or autoradiography.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Michaelis-Menten equation, taking into account the ATP concentration used in the assay.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This high-throughput method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together in a multi-well plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which converts the ADP generated into ATP. This newly synthesized ATP is used by a luciferase to produce light.
-
Luminescence Measurement: The luminescence signal is measured using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Similar to the radiometric assay, the percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Visualizing Pathways and Workflows
To better understand the context of Akt inhibition and the experimental procedures, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway with the point of inhibition by A-443654.
Caption: General workflow for an in vitro kinase profiling assay.
References
Akt-IN-2 vs. LY294002: A Comparative Guide to Western Blot Results in PI3K/Akt Pathway Inhibition
In the landscape of cell signaling research, particularly in the study of cancer and metabolic diseases, the PI3K/Akt pathway is a critical focal point. The aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Researchers utilize a variety of small molecule inhibitors to dissect this pathway and to evaluate potential anti-cancer agents. Among these, Akt-IN-2 and LY294002 are two widely used compounds that, while both targeting the PI3K/Akt signaling cascade, do so at different key nodes. This guide provides a comparative analysis of their effects as observed through western blotting, a cornerstone technique for studying protein expression and phosphorylation.
Differentiating Mechanisms of Action
The distinct effects of this compound and LY294002 on cellular signaling, as visualized by western blot, stem from their different molecular targets within the PI3K/Akt pathway.
LY294002 is a potent and well-characterized inhibitor of all isoforms of phosphoinositide 3-kinase (PI3K).[3][4] PI3K is an upstream activator of Akt. By inhibiting PI3K, LY294002 prevents the phosphorylation and subsequent activation of Akt.[3]
This compound , on the other hand, is an allosteric inhibitor of Akt itself.[1][5] This means it binds to a site on the Akt protein distinct from the active site, inducing a conformational change that prevents its activation and subsequent signaling. This direct inhibition of Akt allows for a more targeted approach compared to the broader inhibition of PI3K.
Caption: PI3K/Akt signaling pathway with points of inhibition for LY294002 and this compound.
Comparative Western Blot Analysis
The differential effects of LY294002 and this compound on the PI3K/Akt pathway are readily discernible by western blot analysis of key downstream signaling proteins. The table below summarizes the expected outcomes.
| Target Protein | LY294002 (PI3K Inhibitor) | This compound (Akt Inhibitor) | Rationale |
| p-Akt (Ser473/Thr308) | ↓↓ | ↓↓ | LY294002 blocks the upstream kinase (PI3K) required for Akt phosphorylation. This compound directly inhibits Akt, preventing its phosphorylation. |
| Total Akt | ↔ | ↔ | Neither inhibitor is expected to alter the total expression level of the Akt protein in short-term treatments. |
| p-mTOR (Ser2448) | ↓ | ↓ | Both inhibitors block the activation of mTOR, a downstream target of Akt. The decrease may be more pronounced with direct Akt inhibition. |
| Total mTOR | ↔ | ↔ | Total mTOR protein levels should remain unchanged in the short term. |
| p-GSK3β (Ser9) | ↓ | ↓ | Akt-mediated inhibitory phosphorylation of GSK3β is reduced by both compounds. |
| Total GSK3β | ↔ | ↔ | Total GSK3β protein levels are not expected to change. |
| p-p70S6K (Thr389) | ↓ | ↓ | As a downstream effector of mTOR, its phosphorylation is decreased following inhibition of either PI3K or Akt. |
| Total p70S6K | ↔ | ↔ | Total protein levels of p70S6K should not be affected by short-term treatment. |
Key: ↓↓ Strong Decrease; ↓ Decrease; ↔ No Change
Western blot results consistently demonstrate that LY294002, by inhibiting PI3K, leads to a significant reduction in the phosphorylation of Akt at both Threonine 308 and Serine 473.[3][6] Consequently, the phosphorylation of downstream targets of Akt, such as mTOR, GSK3β, and p70S6K, is also diminished.[3]
Similarly, treatment with an allosteric Akt inhibitor like this compound will also result in decreased phosphorylation of Akt and its downstream substrates.[5][7] However, by directly targeting Akt, this compound can be a more specific tool to probe Akt-dependent functions, whereas LY294002 will affect all downstream effectors of PI3K, which may include pathways independent of Akt.
Experimental Protocol: Western Blot for Inhibitor Comparison
The following is a generalized protocol for comparing the effects of this compound and LY294002 on the PI3K/Akt pathway in a cancer cell line.
1. Cell Culture and Treatment:
- Culture your chosen cell line (e.g., MCF-7, U87-MG) to 70-80% confluency in appropriate growth media.
- Starve the cells in serum-free media for 12-24 hours to reduce basal Akt activation.
- Treat the cells with various concentrations of this compound and LY294002 for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
- Optional: After inhibitor treatment, stimulate the cells with a growth factor (e.g., IGF-1, EGF) for a short period (e.g., 15-30 minutes) to induce robust Akt phosphorylation.
2. Lysate Preparation:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, etc.) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein levels.
A[label="Cell Culture\n& Treatment"];
B[label="Cell Lysis"];
C [label="Protein Quantification"];
D [label="SDS-PAGE"];
E [label="Western Transfer"];
F [label="Immunoblotting"];
G [label="Detection & Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: A streamlined workflow for a comparative western blot experiment.
Conclusion
Both this compound and LY294002 are effective inhibitors of the PI3K/Akt signaling pathway, and their effects are clearly demonstrable through western blot analysis. The choice between these inhibitors depends on the specific research question. LY294002 is suitable for studying the overall effects of PI3K inhibition, while this compound offers a more targeted approach to investigate the specific roles of Akt. A carefully executed western blot experiment, as outlined above, will provide clear, semi-quantitative data to differentiate the cellular impacts of these two valuable research tools.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
On-Target Efficacy of Akt-IN-2 in Cancer Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Akt-IN-2's on-target performance against other alternative Akt inhibitors, supported by experimental data and detailed protocols.
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical mediator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers.[1] This pathway plays a pivotal role in promoting cell survival, growth, proliferation, and metabolism, making Akt a prime target for cancer therapy.[1][2] this compound, also known as API-2 or Triciribine, is a selective small molecule inhibitor of Akt signaling.[3] It functions by suppressing the kinase activity and phosphorylation of Akt, leading to the inhibition of cell growth and induction of apoptosis, particularly in cancer cells with constitutively activated Akt.[3] This guide offers a comparative overview of this compound's on-target effects and provides the necessary experimental framework for its validation.
Comparative Analysis of Akt Inhibitor Potency
The on-target efficacy of Akt inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for this compound and a selection of alternative Akt inhibitors.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (API-2) | OVCAR-3 (Ovarian) | ~20 | [4] |
| OVCAR-5 (Ovarian) | ~25 | [4] | |
| OVCAR-8 (Ovarian) | >50 | [4] | |
| AT7867 | MDA-MB-231 (Breast) | Not specified | [5] |
| HS578T (Breast) | Not specified | [5] | |
| MK-2206 | Breast Cancer Cell Lines (with PIK3CA or PTEN mutations) | Not specified | [6] |
| Akt Inhibitor VIII | KE-37 (Leukemia) | 0.143 | [7] |
| KASUMI-1 (Leukemia) | 0.200 | [7] | |
| RPMI-8402 (Leukemia) | 0.219 | [7] | |
| BIA-6 | Lung Cancer Cell Lines | Not specified | [8] |
| MS21 | Prostate Cancer Models | Not specified | [9] |
| Breast Cancer Models | Not specified | [9] |
Visualizing the Akt Signaling Pathway and Inhibition
To understand the mechanism of this compound, it is crucial to visualize its place within the Akt signaling cascade.
Experimental Protocols
To confirm the on-target effects of this compound, specific experimental protocols are required. Below are detailed methodologies for Western blotting to assess Akt phosphorylation and a cell proliferation assay to measure the inhibitor's effect on cancer cell viability.
Western Blot for Akt Phosphorylation
This protocol details the steps to determine the phosphorylation status of Akt in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Cell Proliferation Assay
This protocol outlines the steps to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48 to 72 hours).
-
Measurement of Cell Viability:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the cell viability (as a percentage of the control) against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Logical Framework for Comparison
A systematic approach is essential when comparing this compound with its alternatives. The following diagram illustrates the key parameters for a comprehensive evaluation.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Akt-IN-2 and GSK690693: Potency and Mechanism of Action
A definitive guide for researchers in oncology and drug discovery, this report provides a comprehensive comparison of two potent Akt inhibitors: the allosteric inhibitor Akt-IN-2 (also known as Akt1/Akt2-IN-1) and the ATP-competitive inhibitor GSK690693. This guide delves into their respective potencies, mechanisms of action, and provides supporting experimental data and protocols to inform inhibitor selection and experimental design.
The serine/threonine kinase Akt (Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Consequently, the development of potent and specific Akt inhibitors is a major focus in oncology drug discovery. This guide compares two widely used research compounds, this compound and GSK690693, which inhibit Akt through distinct mechanisms. GSK690693 is an ATP-competitive inhibitor that targets the kinase domain of all three Akt isoforms, while this compound is an allosteric inhibitor that selectively targets the PH domain of Akt1 and Akt2, preventing its localization to the plasma membrane.
Quantitative Potency Comparison
The following tables summarize the in vitro and cellular potency of this compound and GSK690693 against the three Akt isoforms.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | Mechanism of Action | IC50 (nM) | Apparent Ki (nM) |
| This compound | Akt1 | Allosteric | 3.5[1] | N/A |
| Akt2 | Allosteric | 42[1] | N/A | |
| Akt3 | Allosteric | 1900[1] | N/A | |
| GSK690693 | Akt1 | ATP-Competitive | 2[2][3][4] | 1[2] |
| Akt2 | ATP-Competitive | 13[2][3][4] | 4[2] | |
| Akt3 | ATP-Competitive | 9[2][3][4] | 12[2] |
N/A: Not Available
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Cellular IC50 / EC50 (nM) |
| This compound | A2780 | Tumor Growth Inhibition (in vivo) | Effective as monotherapy[5] |
| GSK690693 | BT474 | p-GSK3β Inhibition | ~100-150[2] |
| LNCaP | p-GSK3β Inhibition | ~43-70[2] | |
| SKOV-3 | p-GSK3β Inhibition | ~100-150[2] | |
| Multiple | Cell Proliferation | 6.5 - >10,000[6] |
Mechanism of Action and Signaling Pathway
GSK690693 directly competes with ATP for binding to the kinase domain of Akt, thereby preventing the phosphorylation of its downstream substrates. In contrast, this compound binds to the pleckstrin homology (PH) domain of Akt1 and Akt2, locking the kinase in an inactive conformation and preventing its recruitment to the cell membrane, a crucial step for its activation.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Kinase Assay (GSK690693)
This protocol describes a typical in vitro kinase assay to determine the IC50 of GSK690693 against Akt isoforms.[2][7]
-
Enzyme Activation: Recombinant full-length His-tagged Akt1, Akt2, or Akt3 are expressed and purified. Activation is achieved by incubation with purified PDK1 and MK2 to phosphorylate Thr308 and Ser473, respectively.
-
Inhibitor Incubation: Activated Akt enzymes (5-15 nM) are pre-incubated with varying concentrations of GSK690693 for 30 minutes at room temperature.
-
Kinase Reaction: The reaction is initiated by adding a substrate mix containing 2 µM ATP, 0.15 µCi/µL [γ-33P]ATP, 1 µM biotinylated peptide substrate, 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.
-
Reaction Termination and Detection: After 45 minutes at room temperature, the reaction is stopped using Leadseeker beads in PBS containing 75 mM EDTA. Product formation is quantified using a Viewlux Imager.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the percentage of control activity versus inhibitor concentration.
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines the assessment of Akt downstream substrate phosphorylation in cells treated with an Akt inhibitor.[2][8]
-
Cell Culture and Treatment: Cells (e.g., BT474 breast cancer cells) are seeded and allowed to adhere overnight. Cells are then treated with a range of inhibitor concentrations for a specified time (e.g., 1-5 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 10 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then probed with primary antibodies against phosphorylated and total Akt, GSK3β, PRAS40, and other downstream targets. A loading control like β-actin is also probed.
-
Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of Akt inhibitors in a mouse xenograft model.[2][9]
-
Cell Implantation: Human tumor cells (e.g., A2780 ovarian cancer cells or BT474 breast cancer cells) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Inhibitor Administration: The inhibitor (e.g., GSK690693 at 10-30 mg/kg) is administered daily via intraperitoneal (i.p.) injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested for analysis of downstream biomarkers (e.g., p-GSK3β) by immunohistochemistry or western blot.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the average tumor volume between the treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the potency of two Akt inhibitors.
Caption: Workflow for Akt inhibitor potency comparison.
Conclusion
Both this compound and GSK690693 are potent inhibitors of Akt signaling, but their distinct mechanisms of action offer different advantages for specific research applications. GSK690693, as a pan-Akt ATP-competitive inhibitor, provides broad inhibition of all three isoforms. In contrast, the allosteric inhibitor this compound offers selectivity for Akt1 and Akt2 and a mechanism that is independent of ATP concentration, which may be advantageous in certain cellular contexts. The choice between these inhibitors will depend on the specific research question, the Akt isoform(s) of interest, and the desired mode of inhibition. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for designing rigorous experiments to further elucidate the role of Akt in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK 690693 | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric inhibitors of Akt1 and Akt2: a naphthyridinone with efficacy in an A2780 tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Guide to Akt-IN-2 (API-2/Triciribine) and Other Akt Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Akt-IN-2, also known as API-2 or Triciribine, against other prominent Akt inhibitors, namely MK-2206 and Ipatasertib. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their preclinical studies by offering a side-by-side look at their performance, supported by experimental data and detailed methodologies.
Introduction to Akt Inhibition
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in intracellular signaling pathways that regulate cell survival, proliferation, growth, and metabolism. Dysregulation of the Akt pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Akt inhibitors are broadly classified into two main categories: ATP-competitive inhibitors, which bind to the kinase domain's ATP-binding pocket, and allosteric inhibitors, which bind to a site distinct from the active site, inducing a conformational change that prevents activation.
This compound (API-2/Triciribine) is a selective inhibitor of Akt signaling.[1] It has been shown to suppress the kinase activity and phosphorylation of Akt, leading to the inhibition of downstream targets.[2] This ultimately results in the suppression of cell growth and induction of apoptosis in cancer cells with constitutively activated Akt.[2]
Comparative Performance of Akt Inhibitors
The selection of an appropriate Akt inhibitor for research purposes depends on various factors, including its potency, selectivity, and the specific genetic background of the cancer cells being studied. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (API-2/Triciribine), MK-2206, and Ipatasertib in various cancer cell lines.
Table 1: IC50 Values of this compound (API-2/Triciribine) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | 130 | [3][4] |
| L1210 | Murine Leukemia | 35 | [3] |
| K1861-10 | Astrocytoma (WHO II) | 1700 (GI50) | [3][5] |
| KR158 | Astrocytoma (Higher Grade) | 400-1100 (GI50) | [3] |
| KR130 | Astrocytoma (Higher Grade) | 400-1100 (GI50) | [3] |
| SF295 | Astrocytoma (Higher Grade) | 400-1100 (GI50) | [3] |
Table 2: IC50 Values of MK-2206 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| COG-LL-317 | Acute Lymphoblastic Leukemia | <200 | [6] |
| RS4;11 | Acute Lymphoblastic Leukemia | <200 | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | <200 | [6] |
| CHLA-10 | Ewing Sarcoma | <200 | [6] |
| A431 | Epidermoid Carcinoma | 5500 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | 4300 | [7] |
| NCI-H292 | Mucoepidermoid Carcinoma | 5200 | [7] |
| NCI-H460 | Large Cell Lung Cancer | 3400 | [7] |
| MCF-7 | Breast Cancer | 4500 (approx.) | [8] |
| MDA-MB-231 | Breast Cancer | >10000 | [8] |
Table 3: IC50 Values of Ipatasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | 6.62 | [9] |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | [9] |
| PTEN-loss/PIK3CA-mutant cell lines (mean) | Various | 4.8 | [10] |
| PTEN/PIK3CA wild-type cell lines (mean) | Various | 8.4 | [10] |
Akt Signaling Pathway and Rescue Experiment Workflow
The following diagrams illustrate the Akt signaling pathway, the mechanism of inhibition by this compound, and the workflow of a constitutively active Akt rescue experiment.
Figure 1: Akt Signaling Pathway and Mechanism of this compound Inhibition.
Figure 2: Workflow for a Constitutively Active Akt Rescue Experiment.
Experimental Protocols
This compound (API-2/Triciribine) Rescue Experiment with Constitutively Active Akt
This protocol describes a representative rescue experiment to validate that the cytotoxic effects of this compound are specifically mediated through the inhibition of the Akt pathway. The introduction of a constitutively active form of Akt is expected to rescue the cells from the inhibitor-induced phenotype (e.g., apoptosis or growth arrest).
1. Cell Culture and Reagents:
-
Human cancer cell line with known sensitivity to Akt inhibition (e.g., PC3, a prostate cancer cell line with PTEN loss and high basal Akt activity).
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Plasmid encoding a constitutively active form of Akt (e.g., myristoylated Akt1, myr-Akt1) and a corresponding empty vector control.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Selection antibiotic (e.g., G418 or puromycin, depending on the plasmid).
-
This compound (API-2/Triciribine), dissolved in DMSO to prepare a stock solution.
-
Reagents for cell viability assays (e.g., MTT or CellTiter-Glo).
-
Reagents for apoptosis assays (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Reagents and antibodies for Western blotting (e.g., primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β, total GSK3β, and a loading control like β-actin; HRP-conjugated secondary antibodies).
2. Generation of Stable Cell Lines:
-
Seed the cancer cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with either the constitutively active Akt plasmid or the empty vector control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours, begin selection by adding the appropriate antibiotic to the growth medium.
-
Maintain the cells under selection pressure, replacing the medium with fresh medium containing the antibiotic every 2-3 days, until resistant colonies are formed.
-
Expand the resistant colonies to establish stable cell lines expressing either constitutively active Akt or the empty vector.
-
Confirm the overexpression of constitutively active Akt by Western blotting for total Akt and phosphorylated Akt.
3. Rescue Experiment Procedure:
-
Seed the stable cell lines (vector control and constitutively active Akt-expressing cells) in 96-well plates for viability assays and in 6-well plates for apoptosis and Western blot analysis.
-
Allow the cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) or vehicle (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
At the end of the treatment period, perform an MTT or CellTiter-Glo assay according to the manufacturer's protocol to determine cell viability.
-
Calculate the percentage of viable cells relative to the vehicle-treated control for each cell line.
-
-
Apoptosis Assay:
-
Harvest the cells from the 6-well plates by trypsinization.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the kit's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
-
-
Western Blot Analysis:
-
Lyse the cells from the 6-well plates in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Akt, total Akt, p-GSK3β, and total GSK3β, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Expected Results:
-
Cell Viability: this compound is expected to decrease the viability of the vector control cells in a dose-dependent manner. In contrast, the cells expressing constitutively active Akt should exhibit significantly higher viability in the presence of the inhibitor, demonstrating a rescue effect.
-
Apoptosis: this compound should induce apoptosis in the vector control cells, as indicated by an increase in the Annexin V-positive population. The constitutively active Akt-expressing cells are expected to show a significant reduction in apoptosis when treated with the inhibitor.
-
Western Blot: In vector control cells, this compound should lead to a decrease in the phosphorylation of Akt and its downstream target GSK3β. In the constitutively active Akt-expressing cells, the levels of phosphorylated Akt and p-GSK3β should remain high even in the presence of the inhibitor, confirming that the expressed construct is bypassing the inhibitory effect.
Conclusion
This guide provides a comparative overview of this compound (API-2/Triciribine) and other widely used Akt inhibitors. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development. The choice of inhibitor and the experimental design should be carefully considered based on the specific research question and the cellular context being investigated. The rescue experiment detailed here is a crucial validation step to ensure the on-target activity of any Akt inhibitor in a preclinical setting.
References
- 1. API-2 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 9. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Mechanisms of Action of Akt-IN-2 and Perifosine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two distinct inhibitors of the protein kinase B (Akt) signaling pathway: Akt-IN-2 and Perifosine. This document outlines their differing modes of inhibition, supported by a summary of relevant experimental data and detailed methodologies for key assays.
The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] Akt, a serine/threonine kinase, is a central node in this pathway, and numerous inhibitors have been developed to target its activity.[2][3] This guide focuses on a comparative analysis of two such inhibitors, this compound and Perifosine, which exemplify two distinct classes of Akt inhibitors: ATP-competitive and allosteric.
Delineating the Mechanisms: this compound versus Perifosine
This compound represents a class of ATP-competitive inhibitors that directly compete with ATP for binding to the kinase domain of Akt. This action prevents the phosphorylation of downstream substrates. In contrast, Perifosine is an allosteric inhibitor that does not bind to the ATP-binding pocket. Instead, it targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane, a crucial step for its activation.[4][5] This fundamental difference in their mechanism of action leads to distinct biochemical and cellular consequences.
The Akt Signaling Pathway
The Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate phosphoinositide 3-kinase (PI3K).[1] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a PH domain, including Akt and its upstream activator, PDK1.[1] At the membrane, Akt is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1. Full activation requires a second phosphorylation at serine 473 (Ser473) by the mTORC2 complex.[1] Once activated, Akt phosphorylates a wide range of downstream targets to regulate diverse cellular functions.
References
- 1. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perifosine - Wikipedia [en.wikipedia.org]
- 5. Perifosine: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for Akt Inhibitors
This document provides crucial safety and logistical guidance for the proper handling and disposal of Akt inhibitors, such as Akt-IN-2. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Disclaimer: The following procedures are based on general safety data for commercially available Akt inhibitors. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product you are using and to adhere to all local, state, and federal regulations, as well as your institution's specific safety protocols.
Chemical and Hazard Data Summary
For safe handling and disposal, it is essential to be aware of the chemical properties and potential hazards associated with Akt inhibitors. The following table summarizes data for representative Akt inhibitors.
| Property | Akt Inhibitor II | Akt-I-1,2 HCl | Akt Inhibitor VIII |
| Molecular Formula | C₂₉H₅₉O₁₀P[1] | C₂₃H₂₁N₃.HCl | C₃₉H₃₅N₅O |
| Molecular Weight | 598.75 g/mol [1] | 339.43 g/mol [2] | 612.8 g/mol |
| Appearance | Solid[1] | Solid | Solid |
| Solubility | DMSO: 10 mg/mL | No data available | No data available |
| Storage Temperature | -20°C | -20°C (powder) or -80°C (in solvent)[2] | -20°C |
| Known Hazards | Combustible solid[1]. May be damaging to health if ingested. May cause eye and skin irritation.[3] | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[2] | Not classified as hazardous according to GHS. |
Proper Disposal Procedure for Akt Inhibitors
The following step-by-step protocol outlines the recommended procedure for the disposal of Akt inhibitors. This protocol is designed to minimize exposure and environmental contamination.
Personnel Protective Equipment (PPE) Required:
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix Akt inhibitor waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid waste (e.g., unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
-
Solid Waste Disposal:
-
Place all solid materials contaminated with the Akt inhibitor into a designated, puncture-resistant, and sealable hazardous waste container.
-
This includes items such as personal protective equipment (gloves, etc.), absorbent pads used for spills, and any contaminated labware.
-
Ensure the container is clearly labeled with "Hazardous Chemical Waste" and the specific chemical name (e.g., "this compound Waste").
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing the Akt inhibitor in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Chemical Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMSO").
-
Keep the container sealed when not in use.
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that has come into contact with the Akt inhibitor with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Collect the initial solvent rinse as hazardous liquid waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Waste Pickup and Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork, such as a chemical waste tag, is completed and attached to the container.[4]
-
Never dispose of Akt inhibitors down the drain or in the regular trash, as they can be harmful to aquatic life.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for Akt inhibitors.
Caption: Workflow for the safe disposal of Akt inhibitor waste.
References
- 1. Akt Inhibitor II The Akt Inhibitor II controls the biological activity of Akt. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Akt-I-1,2 HCl|473382-50-2|MSDS [dcchemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
